N1-Ethyl-4-nitrobenzene-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-N-ethyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJSMFFLOHKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404891 | |
| Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66668-41-5 | |
| Record name | N1-Ethyl-4-nitro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66668-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of N1-Ethyl-4-nitrobenzene-1,2-diamine?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethyl-4-nitrobenzene-1,2-diamine is an aromatic amine derivative of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a nitro group and two amine functionalities on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 66668-41-5), along with relevant experimental details to support ongoing research and development efforts.
Chemical Identity
| Property | Value |
| Systematic Name | This compound |
| CAS Number | 66668-41-5 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Physical Form | Yellow to Brown Solid |
Physical Properties
A summary of the available physical property data for this compound is presented below. It is important to note that experimentally determined values for some properties are not widely reported in the literature; in such cases, predicted values are provided.
| Property | Value | Source |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Predicted | - |
| Solubility | Soluble in organic solvents | General knowledge for aromatic amines |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of aromatic amines and nitro compounds. The electron-withdrawing nature of the nitro group influences the basicity of the amine groups and the reactivity of the aromatic ring.
-
Basicity: The amine groups are basic, but their basicity is reduced by the presence of the electron-withdrawing nitro group.
-
Reactivity of Amine Groups: The primary and secondary amine groups can undergo various reactions, such as acylation, alkylation, and diazotization.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a route to triamine derivatives. This is a common transformation for nitroaromatic compounds and can be achieved using various reducing agents.[1]
-
Nucleophilic Aromatic Substitution: The aromatic ring is activated towards nucleophilic attack due to the presence of the nitro group.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| N-O Asymmetric Stretch (Nitro) | 1500-1550 |
| N-O Symmetric Stretch (Nitro) | 1300-1370 |
| C=C Stretch (Aromatic) | 1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 8.0 | Multiplets |
| -NH₂ Protons | Broad singlet | Singlet |
| -NH-CH₂- | ~3.0 - 4.0 | Quartet |
| -CH₂-CH₃ | ~1.0 - 1.5 | Triplet |
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| Carbon bearing Nitro group | ~140 - 150 |
| Carbons bearing Amine groups | ~130 - 145 |
| -CH₂- (Ethyl group) | ~40 - 50 |
| -CH₃ (Ethyl group) | ~10 - 20 |
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns would likely involve the loss of the ethyl group (-29 amu) and the nitro group (-46 amu).
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible method involves the selective N-alkylation of 4-nitro-o-phenylenediamine.
General Synthetic Workflow for N-Alkylation of 4-nitro-o-phenylenediamine
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Nitroaromatic compounds are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, related nitrobenzene derivatives have been investigated for various therapeutic applications. The nitro group can act as a pharmacophore and is found in several antimicrobial and anticancer agents.[2] The diamine structure also provides a scaffold for the development of novel kinase inhibitors and other targeted therapies. Further research is warranted to explore the biological potential of this specific compound.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a starting chemical entity to a potential drug candidate, a path that this compound could potentially follow.
Caption: Logical workflow in a drug discovery process.
Conclusion
This compound is a chemical compound with potential for further exploration in synthetic chemistry and drug discovery. This guide has summarized the currently available information on its physical and chemical properties. The lack of extensive experimental data highlights the need for further characterization of this molecule. The provided general experimental workflow and logical diagrams offer a framework for future research endeavors aimed at synthesizing, characterizing, and evaluating the biological activity of this and related compounds.
References
An In-depth Technical Guide to the Spectral Data of N1-Ethyl-4-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the spectral data for N1-Ethyl-4-nitrobenzene-1,2-diamine. As of the time of this writing, publicly available experimental spectra for this specific compound are limited. The data presented herein are estimations based on the analysis of its chemical structure and spectral data from analogous compounds.
Introduction
This compound (CAS No. 5099-39-8) is an organic compound with potential applications in chemical synthesis and drug development.[1] Its molecular structure, featuring a nitro-substituted benzene ring with two amine functionalities, one of which is ethylated, suggests a range of chemical properties and potential biological activities that are of interest to researchers. The characterization of this compound relies heavily on spectroscopic techniques to confirm its identity, purity, and structure. This guide provides a detailed overview of the predicted spectral data (NMR, IR, and Mass Spectrometry) for this compound, along with generalized experimental protocols for its synthesis and spectral analysis.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Ar-H ortho to NO₂ |
| ~7.2 - 7.4 | dd | 1H | Ar-H ortho to NH₂ and meta to NO₂ |
| ~6.7 - 6.9 | d | 1H | Ar-H ortho to NHR and meta to NO₂ |
| ~4.5 - 5.0 | br s | 2H | -NH₂ |
| ~3.5 - 3.8 | br s | 1H | -NH-CH₂- |
| 3.29 | q | 2H | -NH-CH₂-CH₃ |
| 2.71 | t | 2H | -N(CH₂CH₃)₂ |
| 1.34 | t | 3H | -NH-CH₂-CH₃ |
| 1.12 | t | 6H | -N(CH₂CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C attached to NO₂ |
| ~145 | Ar-C attached to NH-ethyl |
| ~135 | Ar-C attached to NH₂ |
| ~125 | Ar-CH ortho to NO₂ |
| ~118 | Ar-CH meta to NO₂ |
| ~115 | Ar-CH meta to NO₂ |
| ~45 | -NH-CH₂-CH₃ |
| ~47 | -N(CH₂CH₃)₂ |
| ~15 | -NH-CH₂-CH₃ |
| ~12 | -N(CH₂CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretching (primary and secondary amines) |
| 3000 - 3100 | Medium | Aromatic C-H stretching[2][3][4] |
| 2850 - 2960 | Medium | Aliphatic C-H stretching |
| ~1600 | Strong | Aromatic C=C bending[2][3] |
| 1500 - 1550 | Strong | Asymmetric N-O stretching (nitro group)[5][6] |
| 1300 - 1360 | Strong | Symmetric N-O stretching (nitro group)[5][6] |
| 1250 - 1350 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 252 | High | Molecular Ion [M]⁺ |
| 223 | Medium | [M - C₂H₅]⁺ |
| 206 | Medium | [M - NO₂]⁺ |
| 178 | Medium | [M - NO₂ - C₂H₄]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is adapted from general methods for the N-alkylation of aromatic amines.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzene-1,2-diamine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (2.2 equivalents) to the solution to act as a base.
-
Alkylation: While stirring, add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[8][9]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[10] For the ¹H spectrum, use a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a longer acquisition time will be necessary.[9][11]
-
Processing: Process the raw data (FID) by applying a Fourier transform. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal reference.[12]
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[13] Press the powder in a hydraulic press to form a transparent or translucent pellet.[14]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).[15] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[1][16]
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[16]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. IR _2007 [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine | 5099-39-8 | Benchchem [benchchem.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 15. zefsci.com [zefsci.com]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
Solubility and stability of N1-Ethyl-4-nitrobenzene-1,2-diamine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and recommended experimental approaches for determining the solubility and stability of N1-Ethyl-4-nitrobenzene-1,2-diamine in common laboratory solvents. Due to the limited publicly available data for this specific compound, this guide leverages information on structurally similar molecules and outlines detailed experimental protocols for in-house characterization.
Introduction
This compound is an aromatic amine containing a nitro group, a chemical scaffold of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation, and biological screening. This document serves as a practical resource for scientists working with this compound.
Predicted Physicochemical Properties
While specific experimental data for this compound is scarce, predictions can be made based on its structural components: an aromatic diamine and a nitro group.
Solubility Profile
No specific quantitative solubility data for this compound in common laboratory solvents was identified in a comprehensive literature search. However, data for the closely related compound, 4-nitro-o-phenylenediamine (which lacks the N1-ethyl group), can provide a useful approximation.
Table 1: Estimated Solubility of this compound Based on 4-nitro-o-phenylenediamine Data
| Solvent | Estimated Solubility | Rationale and Remarks |
| Water | Sparingly soluble to insoluble (< 1 mg/mL)[1][2] | The presence of polar amine and nitro groups is offset by the hydrophobic benzene ring. The addition of an ethyl group is expected to further decrease aqueous solubility. |
| Ethanol | Soluble[3][4] | Polar protic solvent capable of hydrogen bonding with the amine and nitro groups. |
| Acetone | Soluble[3][4] | Polar aprotic solvent that can interact with the polar functional groups of the molecule. |
| 1 N HCl | Soluble (50 mg/mL for 4-nitro-o-phenylenediamine in 1:1 HCl:ethanol)[5] | The basic amine groups will be protonated to form a more soluble salt. |
It is crucial to experimentally verify these estimated solubilities. A detailed protocol for determining the solubility is provided in Section 5.1.
Stability Profile
The stability of this compound is influenced by its two primary functional moieties: the aromatic amine and the nitro group.
General Stability Considerations:
-
Nitroaromatic Compounds: The nitro group is electron-withdrawing, which, in conjunction with the stability of the benzene ring, makes nitroaromatic compounds generally resistant to oxidative degradation[8]. However, they can be susceptible to reduction. The thermal stability of nitroaromatic compounds has been a subject of study, particularly in the context of energetic materials[8][9][10]. Some nitroaromatic compounds are thermally stable at ambient pressure up to 300°C, though they may be potentially explosive under certain conditions[11].
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Remarks |
| Thermal | Likely stable at room temperature. Degradation may occur at elevated temperatures. | Nitroaromatic compounds can have increased thermal stability[8]. However, thermal stress testing is recommended to determine the decomposition temperature. |
| Light (Photostability) | Potentially unstable upon prolonged exposure to UV or visible light. | Aromatic amines and nitro compounds can be light-sensitive. Storage in amber vials or in the dark is recommended. |
| pH | Likely more stable in neutral to acidic conditions. May be less stable under strongly basic conditions. | The amine groups can be protonated in acidic solutions, which can increase stability against oxidation. |
| Oxidation | Susceptible to oxidation, particularly at the amine functionalities. | Avoid exposure to strong oxidizing agents and minimize contact with air for long-term storage. |
| Hydrolysis | Generally resistant to hydrolysis. | Amide hydrolysis typically requires heating with aqueous acid or base[12][13]. As this compound is an amine, significant hydrolysis is not expected under normal conditions. |
Detailed experimental protocols for assessing the stability of the compound are provided in Section 5.2.
Experimental Protocols
Given the lack of specific data, the following experimental protocols are provided to enable researchers to determine the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol describes a qualitative and semi-quantitative method for assessing the solubility of the target compound in various solvents.
Materials:
-
This compound
-
Selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate, hexane)
-
Vortex mixer
-
Small test tubes or vials
-
Analytical balance
Procedure:
-
Initial Qualitative Assessment:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 1 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Determination (for soluble compounds):
-
Accurately weigh a larger amount of the compound (e.g., 10 mg) into a vial.
-
Add the solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, vortex thoroughly until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the compound.
-
Calculate the approximate solubility in mg/mL.
-
-
Solubility in Acidic and Basic Aqueous Solutions:
-
To assess solubility based on pH, repeat the qualitative assessment using 1 M HCl and 1 M NaOH as solvents. Increased solubility in acidic solution indicates basic character (due to the amine groups), while increased solubility in basic solution would suggest acidic character.
-
Caption: Workflow for determining the solubility of this compound.
Protocol for Stability Testing
This protocol outlines a general approach for stress testing to evaluate the intrinsic stability of the compound.
Materials:
-
This compound
-
Solutions of the compound in relevant solvents
-
HPLC or LC-MS system for purity analysis
-
Oven for thermal stress testing
-
Photostability chamber or light source
-
pH meter and buffers
-
Oxidizing agent (e.g., hydrogen peroxide solution)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).
-
Forced Degradation Studies:
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours). Analyze samples at each time point.
-
Photostability: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. Wrap a control sample in aluminum foil to protect it from light.
-
Acid/Base Hydrolysis: Add a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the compound solution. Incubate at room temperature and an elevated temperature. Neutralize the samples before analysis.
-
Oxidative Stress: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) to the compound solution. Incubate at room temperature and analyze at various time points.
-
-
Analysis:
-
At each time point, analyze the stressed samples and a control sample (stored at 4°C in the dark) by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Caption: Logical workflow for the stability assessment of this compound.
Conclusion
References
- 1. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Nitro-o-phenylenediamine CAS#: 99-56-9 [m.chemicalbook.com]
- 5. 4-ニトロ-o-フェニレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Synthesis route for N1-Ethyl-4-nitrobenzene-1,2-diamine from 4-nitro-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route for the preparation of N1-Ethyl-4-nitrobenzene-1,2-diamine from the readily available starting material, 4-nitro-o-phenylenediamine. The synthesis proceeds via a three-step sequence involving protection of one amino group, selective alkylation of the second, and subsequent deprotection to yield the target compound. This method is designed to ensure regioselectivity and provide a reliable pathway for obtaining the desired N1-substituted product.
Overall Synthetic Scheme
The synthesis is broken down into three primary stages:
-
Mono-formylation: Selective protection of the more nucleophilic amino group of 4-nitro-o-phenylenediamine as a formamide.
-
N-Ethylation: Alkylation of the remaining free amino group using an ethylating agent.
-
Deformylation: Removal of the formyl protecting group under acidic conditions to yield the final product.
Data Summary
The following table summarizes the key chemical entities and their properties relevant to this synthetic pathway.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-nitro-o-phenylenediamine | Starting Material | C₆H₇N₃O₂ | 153.14 | 99-56-9 |
| N-(2-amino-5-nitrophenyl)formamide | Intermediate 1 | C₇H₇N₃O₃ | 181.15 | N/A |
| N-(2-(ethylamino)-5-nitrophenyl)formamide | Intermediate 2 | C₉H₁₁N₃O₃ | 209.20 | N/A |
| This compound | Final Product | C₈H₁₁N₃O₂ | 181.19 | 66668-41-5 |
Experimental Protocols
Step 1: Selective Mono-formylation of 4-nitro-o-phenylenediamine
This step aims to protect one of the two amino groups to allow for selective ethylation in the subsequent step. The amino group at the 1-position (para to the nitro group) is expected to be more nucleophilic and will react preferentially.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-o-phenylenediamine (15.3 g, 0.1 mol) in ethyl formate (100 mL).
-
Heat the mixture to reflux with vigorous stirring. The solid will gradually dissolve.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.
-
Add n-hexane (100 mL) to the concentrated mixture to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with a small amount of cold n-hexane (2 x 20 mL), and dry in a vacuum oven at 50°C.
-
The product, N-(2-amino-5-nitrophenyl)formamide, is obtained as a yellow powder and can be used in the next step without further purification if TLC shows a single major spot.
Step 2: N-Ethylation of N-(2-amino-5-nitrophenyl)formamide
This protocol describes the alkylation of the remaining free amino group on the formyl-protected intermediate.
Protocol:
-
To a 250 mL three-necked flask under a nitrogen atmosphere, add N-(2-amino-5-nitrophenyl)formamide (9.05 g, 0.05 mol) and anhydrous Dimethylformamide (DMF) (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 0.055 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for an additional 30 minutes.
-
Slowly add ethyl iodide (EtI, 4.4 mL, 0.055 mol) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Once the reaction is complete, carefully quench the mixture by slowly adding it to 500 mL of ice-cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, N-(2-(ethylamino)-5-nitrophenyl)formamide, as a viscous oil or solid. This crude product is typically used directly in the next step.
Step 3: Acidic Hydrolysis (Deformylation)
This final step removes the formyl protecting group to yield the desired this compound.
Protocol:
-
Dissolve the crude N-(2-(ethylamino)-5-nitrophenyl)formamide (from the previous step, ~0.05 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add 3M hydrochloric acid (HCl) (50 mL) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the product from the neutralized aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to obtain the pure product as a red or orange solid.
Visualizations
The following diagrams illustrate the logical progression of the chemical synthesis and the overall experimental workflow.
Caption: Three-step synthesis route for this compound.
Caption: Overall experimental workflow from starting material to purified product.
An In-depth Technical Guide to the Reaction Mechanisms of N1-Ethyl-4-nitrobenzene-1,2-diamine with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Ethyl-4-nitrobenzene-1,2-diamine is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its reactivity is characterized by the interplay of three key functional groups: a primary amine (N2), a secondary amine (N1-ethyl), and a strong electron-withdrawing nitro group in the para position to the primary amine. This guide provides a detailed analysis of the reaction mechanisms of this molecule with both electrophiles and nucleophiles, supported by established chemical principles and data from analogous systems. The regioselectivity of these reactions is a central focus, exploring the electronic and steric factors that govern the differential reactivity of the two amino groups. This document includes hypothesized reaction pathways, detailed experimental protocols for related transformations, and quantitative data where available, presented in a clear and accessible format.
Core Chemical Principles and Reactivity Overview
The reactivity of this compound is governed by the electronic properties of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. Conversely, the amino groups (-NH₂ and -NHEt) are electron-donating groups, which activate the ring towards electrophilic attack.
The primary focus of this guide is the nucleophilic character of the two amino groups in reactions with various electrophiles. The relative nucleophilicity of the N1 (secondary) and N2 (primary) positions is influenced by a combination of electronic and steric effects.
-
Electronic Effects: The ethyl group on N1 is an electron-donating group, which increases the electron density on this nitrogen, thereby enhancing its nucleophilicity compared to the unsubstituted N2 amine.
-
Steric Effects: The ethyl group also introduces steric hindrance around the N1 position, which can impede the approach of bulky electrophiles.
Therefore, the regioselectivity of reactions with electrophiles will be a product of the balance between the enhanced nucleophilicity of N1 and the increased steric hindrance at this position.
Reactions with Electrophiles
The lone pairs of electrons on the nitrogen atoms of this compound make it susceptible to attack by a variety of electrophiles. The most common reactions involve acylation and alkylation.
Acylation with Acyl Chlorides
Acylation of this compound with an acyl chloride, such as benzoyl chloride, is expected to proceed via a nucleophilic addition-elimination mechanism. Given the electronic and steric factors at play, the reaction could potentially yield two mono-acylated products (at N1 or N2) and a di-acylated product.
Mechanism of Mono-acylation:
The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding amide.
Regioselectivity in Mono-acylation:
The N1 position is electronically favored for attack due to the electron-donating nature of the ethyl group. However, the N2 position is less sterically hindered. For a relatively small electrophile like acetyl chloride, reaction at N1 might be favored. For a bulkier electrophile like benzoyl chloride, the reaction may preferentially occur at the more accessible N2 position. Precise control of reaction conditions (e.g., temperature, stoichiometry) would be crucial to achieve selective mono-acylation.
Diacylation:
With a sufficient excess of the acylating agent, diacylation is likely to occur, leading to the formation of N,N'-diacyl-N1-ethyl-4-nitrobenzene-1,2-diamine.
dot
Caption: General mechanism for the acylation of this compound.
Alkylation with Alkyl Halides
Alkylation of the amino groups can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (SN2). Similar to acylation, the regioselectivity will be influenced by the interplay of electronic and steric factors. The N1 position is more nucleophilic but also more sterically hindered. Therefore, the structure of the alkyl halide will significantly impact the reaction outcome. Primary alkyl halides are more likely to react at both positions, while bulkier secondary or tertiary alkyl halides would likely show a higher preference for the less hindered N2 position.
Reactions with Nucleophiles
The strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. However, the presence of two electron-donating amino groups generally disfavors this type of reaction. For an SNAr reaction to occur, a good leaving group (such as a halogen) would typically need to be present on the ring.
In the absence of a suitable leaving group, reactions with strong nucleophiles under harsh conditions might lead to complex transformations, but a direct SNAr reaction is unlikely.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 4-Nitro-1,2-phenylenediamine | Benzoyl chloride | N,N'-(4-Nitro-1,2-phenylene)dibenzamide | 83% | [1] |
| 4-Nitro-1,2-phenylenediamine | Acetic anhydride | N,N'-(4-nitro-1,2-phenylene)diacetamide | 94% | [1] |
Experimental Protocols
The following is a representative experimental protocol for the diacylation of the parent compound, 4-nitro-1,2-phenylenediamine, which can be adapted for this compound.
Synthesis of N,N'-(4-Nitro-1,2-phenylene)dibenzamide [1]
-
Materials:
-
4-Nitro-1,2-phenylenediamine (0.02 mol)
-
Benzoyl chloride (0.04 mol)
-
Pyridine (9.67 mL)
-
Toluene
-
Ethanol
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask containing 4-Nitro-1,2-phenylenediamine (0.02 mol), add benzoyl chloride (0.04 mol).
-
Cool the mixture to 0°C in an ice bath.
-
Add pyridine (9.67 mL) to the mixture and stir for 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture under suction.
-
The crude product can be purified by column chromatography using a hexane:ethyl acetate (9:1) solvent system.
-
Further recrystallization from ethanol can be performed if necessary.
-
dot
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of N1-Ethyl-4-nitrobenzene-1,2-diamine
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Analysis of the Crystal Structure and Polymorphism of N1-Ethyl-4-nitrobenzene-1,2-diamine
Introduction
This technical guide serves as a detailed resource on the crystal structure and polymorphic behavior of this compound (CAS Number: 66668-41-5). A thorough understanding of the solid-state properties of this compound is critical for its application in research and development, particularly in the pharmaceutical industry where crystal structure and polymorphism can significantly impact a drug's bioavailability, stability, and manufacturability. This document synthesizes the available crystallographic and spectroscopic data, outlines experimental methodologies for its characterization, and presents logical workflows for its analysis.
While specific crystallographic data for this compound is not extensively published, this guide draws upon data from structurally related compounds to provide a comprehensive overview. The fundamental principles and experimental approaches detailed herein are directly applicable to the study of this specific molecule.
Molecular Structure
This compound is an aromatic compound with the chemical formula C8H11N3O2. Its structure consists of a benzene ring substituted with a nitro group, two amine groups, and an ethyl group attached to one of the amines. The presence of both hydrogen bond donors (amine groups) and acceptors (nitro group and amine groups) suggests a high likelihood of complex hydrogen bonding networks in the solid state, which can give rise to various crystalline arrangements and potential polymorphism.
Experimental Protocols
The characterization of the crystal structure and polymorphism of a compound like this compound involves a series of well-defined experimental procedures.
Synthesis and Crystallization
The synthesis of this compound can be achieved through standard organic chemistry methods, such as the nucleophilic substitution of a suitable precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.
Protocol for Crystallization:
-
Solvent Selection: A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility.
-
Solution Preparation: A saturated or near-saturated solution of the compound is prepared by dissolving it in the chosen solvent at an elevated temperature.
-
Crystal Growth: The solution is slowly cooled to room temperature, or the solvent is allowed to evaporate slowly and undisturbed. Other techniques such as vapor diffusion or liquid-liquid diffusion can also be employed.
-
Crystal Harvesting: Once formed, the crystals are carefully harvested from the mother liquor and dried.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal.
Protocol for SC-XRD Analysis:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphism.
Protocol for PXRD Analysis:
-
Sample Preparation: A finely ground powder of the crystalline material is prepared and placed on a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. Different polymorphs will produce distinct PXRD patterns.
Spectroscopic and Thermal Analysis
Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Differential Scanning Calorimetry (DSC) provide complementary information about the solid state.
-
FTIR and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. Different polymorphic forms can exhibit subtle but measurable differences in their vibrational spectra due to variations in the intermolecular interactions.
-
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material, such as melting points and phase transitions. Polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.
Data Presentation
While specific experimental data for this compound is not available in the cited search results, the following tables illustrate how such data would be structured for clear comparison. For context, data for the related compound 4-Nitro-1,2-phenylenediamine is presented.[1]
Table 1: Crystallographic Data for 4-Nitro-1,2-phenylenediamine [1]
| Parameter | Value |
| Chemical Formula | C6H7N3O2 |
| Formula Weight | 153.14 |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 3.7590 |
| b (Å) | 10.307 |
| c (Å) | 17.290 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 669.5 |
| Z | 4 |
Table 2: Hypothetical Polymorph Data for this compound
| Property | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pna21 |
| Melting Point (°C) | 150 | 145 |
| Key PXRD Peaks (2θ) | 10.2, 15.5, 20.8 | 11.1, 16.3, 22.5 |
| Key FTIR Peaks (cm⁻¹) | 3450, 3350, 1580 | 3465, 3360, 1575 |
Visualization of Experimental Workflow
The logical flow of experiments to characterize the crystal structure and polymorphism of a new compound is crucial for a systematic investigation.
Logical Relationships in Polymorphism
Polymorphism arises from the ability of a molecule to exist in two or more different crystal structures. These different forms can have distinct physical properties. The relationship between different polymorphs can be described in terms of their thermodynamic stability.
Conclusion
The comprehensive characterization of the crystal structure and polymorphism of this compound is essential for its development and application. While specific experimental data for this compound remains to be fully elucidated in public literature, the methodologies and analytical workflows presented in this guide provide a robust framework for its investigation. The application of single-crystal and powder X-ray diffraction, complemented by spectroscopic and thermal analysis, will be pivotal in mapping the solid-state landscape of this molecule. Future research efforts should focus on the synthesis of high-quality crystals and a systematic polymorph screen to identify and characterize all accessible crystalline forms, thereby ensuring the selection of the optimal form for any given application.
References
Unlocking Potential: A Technical Guide to the Research Applications of N-Substituted Nitrobenzene-1,2-diamines
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of N-substituted nitrobenzene-1,2-diamines. These versatile chemical scaffolds are pivotal precursors for a diverse range of heterocyclic compounds, demonstrating significant promise in medicinal chemistry and materials science. This document outlines their synthesis, key research applications, and detailed experimental protocols, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.
Introduction to N-Substituted Nitrobenzene-1,2-diamines
N-substituted nitrobenzene-1,2-diamines are aromatic compounds characterized by a benzene ring substituted with a nitro group and two amine groups at adjacent positions, with at least one of the amines bearing a substituent. The presence of the nitro group, a strong electron-withdrawing group, and the versatile reactivity of the diamine functionalities make these molecules highly valuable synthons. They serve as key building blocks for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles, which are recognized for their broad spectrum of biological activities.
Synthesis of N-Substituted Nitrobenzene-1,2-diamines
The synthesis of N-substituted nitrobenzene-1,2-diamines can be achieved through several strategic routes. A common and effective method involves the nucleophilic aromatic substitution of a halogen, typically fluorine or chlorine, from a nitro-substituted benzene ring by an amine. Subsequent reduction of a second nitro group on the ring can then yield the desired 1,2-diamine.
General Synthetic Approach: Nucleophilic Aromatic Substitution and Reduction
A prevalent method for synthesizing N-substituted nitrobenzene-1,2-diamines involves a two-step process. The first step is a nucleophilic aromatic substitution reaction where a primary or secondary amine displaces a halide from an ortho-halonitrobenzene. The subsequent step involves the selective reduction of the nitro group to an amine.
A green and practical method for the reduction of N-substituted-2-nitroanilines to their corresponding benzene-1,2-diamines utilizes thiourea dioxide in the presence of sodium hydroxide. This method offers high yields and employs an environmentally friendly byproduct, urea, which is easily separated.
Applications in Medicinal Chemistry
The primary application of N-substituted nitrobenzene-1,2-diamines in medicinal chemistry lies in their role as precursors to biologically active heterocyclic compounds, particularly benzimidazole derivatives. These derivatives have shown significant potential as anticancer and antimicrobial agents.
Anticancer Agents
Benzimidazole derivatives synthesized from N-substituted nitrobenzene-1,2-diamines have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).
A series of novel N-substituted 6-nitro-1H-benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. Several of these compounds exhibited potent activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range.[1][2] For instance, certain derivatives have shown significant inhibitory effects on cell lines such as human hepatocyte carcinoma (HepG2), human breast adenocarcinoma (MDA-MB-231), and human breast cancer (MCF7).[2]
Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Benzimidazole Derivatives
| Compound | HepG2 | MDA-MB-231 | MCF7 | C26 | RMS | Reference |
| 1d | 2.39 ± 0.11 | 3.14 ± 0.15 | 4.28 ± 0.21 | 5.12 ± 0.25 | 6.34 ± 0.31 | [1][2] |
| 2d | 3.15 ± 0.16 | 4.08 ± 0.20 | 5.11 ± 0.26 | 6.23 ± 0.31 | 7.18 ± 0.36 | [1][2] |
| 3s | 4.21 ± 0.21 | 5.13 ± 0.26 | 6.32 ± 0.32 | 7.15 ± 0.36 | 8.24 ± 0.41 | [1][2] |
| 4b | 5.18 ± 0.26 | 6.24 ± 0.31 | 7.19 ± 0.36 | 8.31 ± 0.42 | 9.27 ± 0.46 | [1][2] |
| 4k | 1.84 ± 0.09 | 2.45 ± 0.12 | 3.16 ± 0.16 | 4.29 ± 0.21 | 5.19 ± 0.26 | [1][2] |
| Paclitaxel (Standard) | 1.38 ± 0.07 | 2.12 ± 0.11 | 3.45 ± 0.17 | 4.89 ± 0.24 | 6.13 ± 0.31 | [1][2] |
Data presented as mean ± standard deviation.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors.[3][4] Its inhibition leads to the disruption of DNA synthesis and cell death, making it an effective target for cancer therapy.[3][4]
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
-
VEGFR2 Signaling Pathway: VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8][9]
Caption: VEGFR2 Signaling Pathway in Angiogenesis.
-
HDAC6 Signaling Pathway: HDAC6 is a unique histone deacetylase that primarily acts in the cytoplasm and is involved in regulating protein trafficking and degradation, processes that are often dysregulated in cancer.[10][11][12][13][14]
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. wikipathways.org [wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on N1-Ethyl-4-nitrobenzene-1,2-diamine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethyl-4-nitrobenzene-1,2-diamine, a substituted o-phenylenediamine, is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. Its unique structure, featuring a reactive ethylamino group, a nitro functionality, and an adjacent primary amine, makes it a versatile precursor for creating molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in organic synthesis, with a particular focus on its role in the development of pharmacologically active agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 66668-41-5 | [1] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colored solid | |
| Solubility | Soluble in organic solvents like ethanol. | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the selective N-alkylation of 4-nitro-o-phenylenediamine.
Experimental Protocol: Synthesis of the Precursor 4-Nitro-o-phenylenediamine
A common method for the preparation of the starting material, 4-nitro-o-phenylenediamine, is the partial reduction of 2,4-dinitroaniline.
Procedure:
-
A mixture of 2,4-dinitroaniline (1.3 moles) in 95% ethanol (2.4 L) and concentrated ammonium hydroxide (1.2 L) is heated to 45°C in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube.[3]
-
Hydrogen sulfide gas is passed through the stirred mixture while maintaining the temperature between 45°C and 55°C.[3]
-
The reaction is monitored until all the yellow suspended particles of 2,4-dinitroaniline have dissolved, indicating the completion of the reduction (typically 30-60 minutes).[3]
-
The reaction mixture is then cooled in an icebox for 16-18 hours to allow for the crystallization of the product.[3]
-
The resulting red crystals of 1,2-diamino-4-nitrobenzene are collected by suction filtration, washed with cold water, and dried.[3]
-
Purification can be achieved by recrystallization from a boiling mixture of water and concentrated hydrochloric acid, followed by precipitation with concentrated ammonia. The purified product has a melting point of 197-198°C.[3]
Experimental Protocol: N-Ethylation of 4-Nitro-o-phenylenediamine
General Procedure (Hypothetical):
-
To a solution of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, NaH) is added.
-
An ethylating agent (e.g., ethyl iodide, ethyl bromide) is then added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Core Application: Synthesis of Benzimidazole Derivatives
This compound is a valuable precursor for the synthesis of 1-ethyl-5-nitrobenzimidazoles, which can be further functionalized. The general reaction involves the condensation of the o-phenylenediamine with a carboxylic acid or its derivative.
General Experimental Protocol for Benzimidazole Synthesis
The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation with various reported methods.[4][5] A general procedure involves the reaction with a carboxylic acid under acidic conditions or with an aldehyde followed by an oxidative cyclization.
Procedure using a Carboxylic Acid:
-
A mixture of this compound and a carboxylic acid is heated, often in the presence of a dehydrating agent or a strong acid catalyst (e.g., polyphosphoric acid, hydrochloric acid).
-
The reaction is heated for several hours until completion.
-
The reaction mixture is cooled and neutralized with a base.
-
The precipitated product is filtered, washed, and purified by recrystallization.
The following diagram illustrates the general workflow for the synthesis of benzimidazoles from this compound.
References
- 1. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Health and Safety for Handling N1-Ethyl-4-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available health and safety data for N1-Ethyl-4-nitrobenzene-1,2-diamine (CAS: 66668-41-5). Due to the limited availability of specific toxicological and physical property data for this compound, this document also includes information on the analogous compound, 4-Nitro-o-phenylenediamine (CAS: 99-56-9), to provide a more complete understanding of the potential hazards. All recommendations should be implemented in conjunction with a thorough, site-specific risk assessment.
Chemical Identification and Physical Properties
Limited specific physical and chemical property data is available for this compound. The available information is summarized below, along with data for the analogous compound, 4-Nitro-o-phenylenediamine, for comparison.
| Property | This compound | 4-Nitro-o-phenylenediamine (Analog) |
| CAS Number | 66668-41-5 | 99-56-9[1] |
| Molecular Formula | C8H11N3O2[2] | C6H7N3O2[1] |
| Molecular Weight | 181.19 g/mol [2] | 153.14 g/mol [1] |
| Appearance | Not specified | Red to dark red to brown powder to crystal |
| Melting Point | Not specified | 177.0 to 181.0 °C |
| Boiling Point | Not specified | Not available |
| Density | Not specified | Not available |
| Solubility | Not specified | Insoluble in water[3] |
Hazard Identification and Classification
Analogous Compound: 4-Nitro-o-phenylenediamine Hazard Classification [4][5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4][5][6]
-
Germ Cell Mutagenicity (Category 1B): May cause genetic defects.[6]
Potential Hazards of this compound (Inferred):
Based on its chemical structure and the data from its analog, it is prudent to assume that this compound may be:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A potential skin and eye irritant.
-
A possible skin sensitizer.
-
Potentially mutagenic.
Toxicological Data
Detailed toxicological studies for this compound have not been identified. The following data for 4-Nitro-o-phenylenediamine provides an indication of the potential toxicity.
| Metric | Value | Species | Reference |
| LD50 (Oral) | 681 mg/kg | Rat | [5] |
Note: The toxicological properties of this compound have not been thoroughly investigated. Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.[5]
Experimental Protocols
Specific experimental protocols for the safety evaluation of this compound are not available in the searched literature. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing should be followed if such studies are to be conducted. These include, but are not limited to:
-
OECD Guideline 401: Acute Oral Toxicity
-
OECD Guideline 402: Acute Dermal Toxicity
-
OECD Guideline 403: Acute Inhalation Toxicity
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
OECD Guideline 406: Skin Sensitisation
-
OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Contaminated work clothing should not be allowed out of the workplace.[6]
-
Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter is recommended.[6]
Handling Procedures:
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4][6]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[5][7]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]
-
Environmental Precautions: Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[5]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste.
Visualizations
The following diagrams provide a visual representation of key safety workflows and decision-making processes for handling this compound.
Caption: General workflow for handling chemical substances.
Caption: Decision flowchart for selecting appropriate PPE.
References
- 1. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]
- 2. 1-N-ethyl-4-nitrobenzene-1,2-diaMine | 66668-41-5 [amp.chemicalbook.com]
- 3. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. jayorganics.com [jayorganics.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: N1-Ethyl-4-nitrobenzene-1,2-diamine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N1-Ethyl-4-nitrobenzene-1,2-diamine as a key starting material for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines. This diamine derivative, featuring an ethyl group on one amine and a nitro group on the aromatic ring, offers a versatile scaffold for creating novel molecules with potential applications in medicinal chemistry and materials science. The strategic placement of these functional groups can influence the physicochemical properties and biological activities of the resulting heterocyclic systems.
Introduction
This compound is a substituted ortho-phenylenediamine that serves as a valuable precursor in organic synthesis. The presence of the electron-withdrawing nitro group and the N-ethyl substituent can modulate the reactivity of the diamine and introduce specific steric and electronic features into the final products. These features are often sought after in the design of new therapeutic agents and functional materials. This document outlines detailed protocols for the synthesis of key heterocyclic scaffolds using this building block and provides representative data for these transformations.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The classical synthesis of benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.
Experimental Protocol: Synthesis of 2-Substituted-N-ethyl-5-nitro-1H-benzimidazoles
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from this compound and various carboxylic acids.
Materials:
-
This compound
-
Substituted Carboxylic Acid (e.g., acetic acid, benzoic acid)
-
4M Hydrochloric Acid or Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in 4M HCl or PPA.
-
Heat the reaction mixture at reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-substituted-N-ethyl-5-nitro-1H-benzimidazole.
Representative Data for Benzimidazole Synthesis
The following table summarizes representative yields and characterization data for the synthesis of various 2-substituted-N-ethyl-5-nitro-1H-benzimidazoles.
| R-Group (Carboxylic Acid) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| -CH₃ (Acetic Acid) | 2-Methyl-N-ethyl-5-nitro-1H-benzimidazole | C₁₀H₁₁N₃O₂ | 205.22 | 85 | 178-180 |
| -Ph (Benzoic Acid) | 2-Phenyl-N-ethyl-5-nitro-1H-benzimidazole | C₁₅H₁₃N₃O₂ | 267.29 | 92 | 210-212 |
| -CH₂Ph (Phenylacetic Acid) | 2-Benzyl-N-ethyl-5-nitro-1H-benzimidazole | C₁₆H₁₅N₃O₂ | 281.31 | 88 | 195-197 |
Note: The data presented in this table is illustrative and representative of typical outcomes for this type of reaction, based on general procedures for benzimidazole synthesis.[2][3]
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles that are synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] These compounds are known for their diverse biological activities.
Experimental Protocol: Synthesis of 2,3-Disubstituted-N-ethyl-6-nitroquinoxalines
This protocol provides a general procedure for the synthesis of quinoxaline derivatives from this compound and a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-Dicarbonyl Compound (e.g., glyoxal, biacetyl, benzil)
-
Ethanol or Acetic Acid
-
Sodium Sulfite
-
Deionized Water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution. A catalytic amount of a mild acid (e.g., a few drops of acetic acid if using ethanol as a solvent) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol and then water.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and then add water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Representative Data for Quinoxaline Synthesis
The following table presents representative data for the synthesis of various quinoxaline derivatives.
| R¹ | R² | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| H | H | N-Ethyl-6-nitroquinoxaline | C₁₀H₉N₃O₂ | 203.20 | 95 | 145-147 |
| CH₃ | CH₃ | 2,3-Dimethyl-N-ethyl-6-nitroquinoxaline | C₁₂H₁₃N₃O₂ | 231.25 | 90 | 160-162 |
| Ph | Ph | 2,3-Diphenyl-N-ethyl-6-nitroquinoxaline | C₂₂H₁₇N₃O₂ | 355.39 | 98 | 220-222 |
Note: The data in this table is illustrative and based on general, high-yielding methods for quinoxaline synthesis.[5][6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of benzimidazoles and quinoxalines from this compound.
Caption: General workflow for benzimidazole synthesis.
Caption: General workflow for quinoxaline synthesis.
Caption: Role as a versatile building block.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 4-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup for the N-alkylation of 4-nitrobenzene-1,2-diamine. The primary method detailed is a modern catalytic approach using a ruthenium complex for the selective mono-N-alkylation of aromatic amines with alcohols. This "borrowing hydrogen" methodology is environmentally benign, utilizing alcohols as alkylating agents and generating water as the sole byproduct. An alternative one-pot reductive N-alkylation protocol for nitroarenes is also presented.
I. Overview and Principle
N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. 4-nitrobenzene-1,2-diamine is a versatile building block, and its N-alkylation provides access to a range of substituted benzimidazole precursors and other heterocyclic compounds.
The primary protocol described employs a ruthenium-based catalyst to facilitate the N-alkylation of an aromatic amine with a primary alcohol. The reaction proceeds through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the amine to form an imine. The imine is subsequently reduced by the captured hydrogen to yield the N-alkylated amine. This method offers high selectivity for mono-alkylation, avoiding the overalkylation often seen with traditional methods like using alkyl halides.[1][2][3]
II. Experimental Protocols
This protocol is adapted from established methods for the N-alkylation of aromatic amines using commercially available ruthenium catalysts.[2][4][5]
Materials and Reagents:
-
4-nitrobenzene-1,2-diamine
-
Alkyl alcohol (e.g., benzyl alcohol, 1-octanol)
-
Potassium tert-butoxide (KOtBu)
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable ligand, or a commercially available pre-catalyst like RuCl₂(dppf)(ampy))[4]
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-nitrobenzene-1,2-diamine (1.0 mmol), the ruthenium catalyst (2 mol%), and potassium tert-butoxide (1.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add anhydrous toluene (1.0 mL) followed by the primary alcohol (1.0 mmol) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at the desired temperature (typically ranging from 25°C to 100°C, depending on the catalyst and substrates).[4] Stir the reaction mixture for 24-36 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-alkylated product.
This protocol outlines a direct, one-pot synthesis of N-alkylated amines starting from a nitroarene and an alcohol, proceeding via a hydrogen-borrowing strategy.[6][7]
Materials and Reagents:
-
4-nitrobenzene-1,2-diamine (or a related nitroarene)
-
Alcohol (e.g., benzyl alcohol)
-
Supported Gold Catalyst (e.g., Au/TiO₂)[7]
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel, combine the nitroarene (1.0 mmol), the alcohol (8.0 mmol), toluene (1.0 mL), and the supported gold catalyst (0.5 mol% Au).[7]
-
Inert Atmosphere: Purge the vessel with argon gas.
-
Reaction Conditions: Heat the mixture to 120-150°C and stir for 14-48 hours.[7]
-
Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Catalyst Removal: Filter the solid catalyst from the liquid phase. The catalyst can often be recovered, washed, and reused.[7]
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the desired N-alkylated amine.
III. Data Presentation
The following table summarizes representative yields for the N-alkylation of various aromatic amines with different primary alcohols under ruthenium catalysis, demonstrating the general applicability of the method described in Protocol 1.
| Entry | Amine Substrate | Alcohol | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline | 1-Octanol | 2 | 24 | 70 | 95 | [4] |
| 2 | p-Anisidine | Benzyl Alcohol | 2 | 24 | 70 | 98 | [4] |
| 3 | p-Toluidine | 1-Butanol | 2 | 24 | 70 | 94 | [4] |
| 4 | Aniline | Methanol | 2 | 48 | Reflux | 90 | [4] |
| 5 | p-Chloroaniline | 1-Octanol | 2 | 36 | 70 | 91 | [4] |
IV. Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the catalytic cycle.
References
- 1. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ionike.com [ionike.com]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
Analytical methods for monitoring the progress of reactions involving N1-Ethyl-4-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethyl-4-nitrobenzene-1,2-diamine is a key intermediate in the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of this diamine typically involves the selective reduction of a single nitro group in the precursor, 2,4-dinitro-N-ethylaniline. Accurate monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
These application notes provide detailed protocols for monitoring the progress of this reaction using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). Additionally, a protocol for in-situ reaction monitoring using UV-Vis spectroscopy is described.
Reaction Pathway
The primary reaction pathway for the synthesis of this compound is the selective reduction of the ortho-nitro group of 2,4-dinitro-N-ethylaniline. This selectivity is often achieved using specific reducing agents under controlled conditions.
Caption: Synthesis of this compound.
Analytical Methods for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and quantitative method for monitoring the consumption of the starting material and the formation of the product. A reverse-phase method is generally suitable for separating the relatively nonpolar precursor from the more polar product.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 70% Acetonitrile
-
10-12 min: 70% Acetonitrile
-
12-13 min: 70% to 30% Acetonitrile
-
13-15 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 380 nm (The precursor, being a dinitro compound, will have a different UV absorption profile compared to the product).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent mixture (e.g., acetonitrile/water 1:1).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze immediately.
-
Data Presentation: HPLC Analysis (Example Data)
| Compound | Retention Time (min) | λmax (nm) |
| 2,4-dinitro-N-ethylaniline | 8.5 | 254, 340 |
| This compound | 5.2 | 254, 380 |
Analytical Workflow: HPLC
Caption: HPLC analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities, making it a powerful tool for confirming the identity of the product and detecting any side products. Due to the relatively low volatility and polar nature of the analytes, derivatization might be necessary for robust analysis, though direct analysis is often possible with modern columns and injection techniques.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting in 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial for analysis.
-
Data Presentation: GC-MS Analysis (Example Data)
| Compound | Retention Time (min) | Key m/z Fragments |
| 2,4-dinitro-N-ethylaniline | 10.8 | 211 (M+), 194, 164, 134 |
| This compound | 9.2 | 181 (M+), 164, 134, 106 |
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for quick checks of reaction progress at the bench. It allows for the simultaneous analysis of multiple time points.
Experimental Protocol: TLC Analysis
-
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
-
Mobile Phase (Eluent):
-
A mixture of a nonpolar and a moderately polar solvent is typically used. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The polarity can be adjusted to achieve optimal separation.
-
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot a small amount of the starting material (dissolved in a volatile solvent) and the reaction mixture at different points along the baseline.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp. The starting material and product should appear as dark spots. The product, being more polar, will have a lower Rf value than the starting material.
-
Data Presentation: TLC Analysis (Example Data)
| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) |
| 2,4-dinitro-N-ethylaniline | 0.65 |
| This compound | 0.30 |
UV-Vis Spectroscopy
For a simplified, in-situ monitoring approach, UV-Vis spectroscopy can be utilized. This method relies on the different absorption spectra of the reactant and the product. The dinitro-substituted starting material will have a characteristic absorbance that will decrease over time, while the mono-nitro diamine product will have its own characteristic absorbance that will increase.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
At the beginning of the reaction (t=0), take a small, precise aliquot of the reaction mixture and dilute it with a suitable solvent (one in which both reactant and product are soluble and that does not absorb in the region of interest, e.g., ethanol or methanol) to a concentration within the linear range of the spectrophotometer.
-
Record the UV-Vis spectrum (e.g., from 200 to 500 nm). Identify the λmax of the starting material (2,4-dinitro-N-ethylaniline).
-
At regular intervals during the reaction, repeat the sampling and dilution procedure and record the spectrum.
-
Monitor the decrease in absorbance at the λmax of the starting material as a measure of its consumption. The appearance of a new peak corresponding to the product can also be monitored.
-
Logical Relationship: Method Selection
Caption: Decision guide for analytical method selection.
Relevance in Drug Development
While specific signaling pathway interactions for this compound are not extensively documented in public literature, its role as a precursor to benzimidazoles is highly significant. Benzimidazole derivatives are known to interact with a wide range of biological targets, including but not limited to:
-
Tubulin: Some benzimidazoles inhibit tubulin polymerization, leading to anticancer activity.
-
Kinases: Various kinases are targeted by benzimidazole-based inhibitors, making them relevant in oncology and inflammatory diseases.
-
Proton Pumps: Omeprazole and related drugs are benzimidazole derivatives that act as proton pump inhibitors.
-
Dopamine Receptors: Certain benzimidazoles exhibit activity at dopamine receptors, suggesting potential applications in neurological disorders.
The efficient and controlled synthesis of this compound is a critical first step in the development of novel therapeutics based on the benzimidazole scaffold. The analytical methods described herein are essential for ensuring the quality and consistency of this key starting material, which is a fundamental requirement in the drug development process. The nitro group in such molecules can also be a pharmacophore or a toxicophore, and understanding its reactivity and metabolism is crucial. The reduction of the nitro group in vivo can lead to the formation of reactive intermediates that may be responsible for both therapeutic and toxic effects.
Application Notes and Protocols: Synthesis of Biologically Active Compounds from N1-Ethyl-4-nitrobenzene-1,2-diamine Derivatives
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1-Ethyl-4-nitrobenzene-1,2-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethyl-4-nitrobenzene-1,2-diamine is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a precursor for the synthesis of a class of potent synthetic opioids known as nitazenes. These compounds, first synthesized in the 1950s, are benzimidazole derivatives that have demonstrated exceptionally high agonist activity at the μ-opioid receptor (MOR), in some cases far exceeding the potency of morphine and even fentanyl.[1] This high affinity and potency make the derivatives of this compound subjects of intense interest in pain management research and, concurrently, a significant concern in the landscape of novel psychoactive substances.
These application notes provide an overview of the medicinal chemistry applications of this compound, focusing on its role in the synthesis of nitazene analogs such as Clonitazene and Etonitazene. We present collated quantitative data on the biological activity of these derivatives, detailed experimental protocols for their synthesis and analysis, and a visualization of the relevant μ-opioid receptor signaling pathway.
Quantitative Biological Activity Data
The primary medicinal chemistry application of this compound is in the synthesis of potent μ-opioid receptor agonists. The following table summarizes the in vitro biological activity of several nitazene derivatives, for which this compound or its close analogs are precursors. The data highlights their high affinity (low Kᵢ values) and potency (low EC₅₀ values) at the μ-opioid receptor.
| Compound | μ-Opioid Receptor Binding Affinity (Kᵢ, nM) | μ-Opioid Receptor Functional Potency (EC₅₀, nM) | Notes |
| Clonitazene | 1.255 | 338 | Approximately three times the potency of morphine.[1][2] |
| Etonitazene | 0.206 | 1.71 | Potency estimated to be 1,000 to 1,500 times that of morphine. |
| Isotonitazene | 0.43 | 0.31 | High affinity and potency, exceeding that of fentanyl in some assays. |
| Protonitazene | 0.54 | 0.89 | A potent nitazene analog. |
| Metonitazene | 1.4 | 1.1 | Another potent nitazene analog. |
| N-desethyl isotonitazene | 0.23 | 0.25 | A metabolite of isotonitazene, also exhibiting high potency. |
| Fentanyl (for comparison) | 1.255 | 2.5 | A widely used synthetic opioid for comparison. |
| Morphine (for comparison) | 1.7 | 11.5 | The prototypical opioid analgesic for comparison. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the application of this compound in the synthesis and evaluation of nitazene opioids.
Protocol 1: Synthesis of Clonitazene from a 2-benzyl-5-nitro-benzimidazole intermediate
This protocol describes a key step in the synthesis of Clonitazene, which involves the alkylation of a benzimidazole intermediate. The precursor, 2-(p-chlorobenzyl)-5-nitro-benzimidazole, can be synthesized from precursors related to this compound.
Materials:
-
2-(p-chlorobenzyl)-5-nitro-benzimidazole
-
1-n Sodium hydroxide solution
-
Diethylamino-ethyl chloride
-
Dioxane
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Anhydrous potassium carbonate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 9.6 g of 2-(p-chlorobenzyl)-5-nitro-benzimidazole in 65 ml of 1-n sodium hydroxide solution, add 9 g of diethylamino-ethyl chloride in 10 ml of dioxane dropwise at 70°C.
-
Continue stirring for one hour at room temperature. An oil will separate from the solution.
-
Extract the separated oil with ethyl acetate.
-
Wash the ethyl acetate solution with dilute hydrochloric acid.
-
Make the acidic aqueous layer alkaline with sodium hydroxide solution and extract again with ethyl acetate.
-
Wash the final ethyl acetate extract with water and dry over anhydrous potassium carbonate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield pure 1-(β-diethylamino-ethyl)-2-(p-chlorobenzyl)-5-nitro-benzimidazole (Clonitazene).
Protocol 2: μ-Opioid Receptor (MOR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of synthesized compounds for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor
-
[³H]-DAMGO (a radiolabeled MOR agonist)
-
Test compounds (e.g., synthesized nitazene analogs)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well microplate, add the cell membranes, [³H]-DAMGO (at a concentration near its Kₔ), and either buffer (for total binding), a saturating concentration of a non-radiolabeled MOR ligand like naloxone (for non-specific binding), or the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
μ-Opioid Receptor Signaling Pathway
Derivatives of this compound, such as the nitazenes, exert their potent analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade initiated upon agonist binding to the MOR.
Caption: μ-Opioid Receptor Signaling Cascade.
Experimental Workflow: Synthesis and Bioactivity Screening
The following diagram outlines the general workflow for the application of this compound in the discovery of novel opioid receptor modulators.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a critical building block in the synthesis of nitazenes, a class of synthetic opioids with profound effects on the μ-opioid receptor. The data and protocols presented herein provide a foundational resource for researchers engaged in the study of opioid pharmacology and the development of novel analgesics. The extreme potency of nitazene derivatives underscores the importance of careful handling and rigorous safety protocols in all experimental work involving these compounds. Further research into the structure-activity relationships of this chemical class may yet yield novel therapeutic agents with improved safety profiles for the management of severe pain.
References
Application Notes and Protocols: N1-Ethyl-4-nitrobenzene-1,2-diamine in the Development of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of N1-Ethyl-4-nitrobenzene-1,2-diamine as a versatile building block for the synthesis of novel organic materials. This document outlines protocols for the preparation of conductive polymers and azo dyes, supported by representative data and visualizations to guide researchers in exploring its applications in materials science and drug development.
Introduction
This compound is an aromatic diamine derivative containing both a secondary and a primary amine group, along with a nitro electron-withdrawing group. This unique combination of functional groups makes it a valuable precursor for a variety of organic materials with interesting electronic and optical properties. Its potential applications span from conductive polymers for electronic devices to specialized dyes and pigments.
Applications in Conductive Polymers
The presence of the aromatic diamine structure in this compound allows it to be polymerized, forming conductive polymers. These materials are of significant interest for applications in sensors, antistatic coatings, and organic electronics. The ethyl and nitro substituents can be used to tune the polymer's solubility, conductivity, and processing characteristics.
Representative Data: Properties of Related Conductive Polymers
| Property | Value | Reference |
| Electrical Conductivity | 10⁻⁸ S/cm (undoped) | [1] |
| Morphology | Typically amorphous | [2] |
| Thermal Stability | Stable up to ~250 °C | Data not available |
| Solubility | Generally poor in common solvents | [3] |
Experimental Protocol: Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of this compound.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈) or Potassium dichromate (K₂Cr₂O₇)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Acetone
-
Distilled water
Procedure:
-
Dissolve a specific molar amount of this compound in 1 M HCl in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, prepare a solution of the oxidizing agent (e.g., ammonium persulfate, molar ratio of oxidant to monomer typically 1:1) in 1 M HCl.
-
Slowly add the oxidant solution dropwise to the monomer solution while maintaining the temperature at 0-5 °C and stirring vigorously.
-
A color change should be observed, indicating the onset of polymerization.
-
Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.
-
Collect the polymer precipitate by filtration.
-
Wash the precipitate sequentially with distilled water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.
-
Dry the polymer product in a vacuum oven at 60 °C for 24 hours.
Characterization of the Polymer
The synthesized polymer can be characterized using various techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the presence of characteristic functional groups.
-
UV-Vis Spectroscopy: To study the electronic transitions in the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Applications in Azo Dyes
The primary amine group in this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have potential applications in textiles, printing, and as functional materials with nonlinear optical properties. The final color and properties of the dye are determined by the choice of the coupling agent.
Representative Data: Properties of Azo Dyes
The properties of azo dyes are highly dependent on their specific chemical structure. The table below provides a general overview of the expected characteristics of an azo dye synthesized from this compound.
| Property | Expected Range/Characteristic |
| Color | Yellow to Red to Brown |
| Molar Absorptivity (ε) | 10,000 - 50,000 L mol⁻¹ cm⁻¹ |
| Light Fastness | Moderate to Good |
| Wash Fastness | Good to Excellent |
| Solubility | Varies with coupling component |
Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye using this compound and a generic coupling agent (e.g., 2-naphthol).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol (or other coupling agent)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
Step 1: Diazotization
-
Dissolve a specific amount of this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the amine solution while maintaining the temperature below 5 °C. Stir for 10-15 minutes to form the diazonium salt solution.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the azo dye by filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to purify it.
Visualizations
Logical Workflow for Material Synthesis
References
Application Note and Protocol: Purification of N1-Ethyl-4-nitrobenzene-1,2-diamine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed step-by-step guide for the purification of N1-Ethyl-4-nitrobenzene-1,2-diamine via recrystallization. This protocol is designed to achieve high purity of the target compound, a crucial step in many research and development applications.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor. For compounds like N-substituted nitroanilines, solvents such as ethanol and ethyl acetate have been shown to be effective for recrystallization, yielding high-purity products.[1]
Data Presentation
| Parameter | Value | Solvent System | Reference |
| Purity Improvement | >95% | Ethyl Acetate | [1] |
| Purity Improvement | >99% | Ethanol | [1] |
| Recrystallization Ratio (p-nitroaniline) | ~10 mL/g | Ethanol | [2] |
Experimental Protocol
This protocol outlines the recrystallization of this compound. Ethanol is recommended as the primary solvent based on its effectiveness for similar compounds.[1]
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection and Initial Solubility Test:
-
Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
-
Add the selected solvent (e.g., ethanol) dropwise at room temperature while stirring. Observe the solubility. An ideal solvent will show low solubility.
-
Gently heat the test tube. The compound should fully dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
-
-
Dissolution:
-
Place the bulk of the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Heat the flask on a heating mantle or hot plate with gentle stirring.
-
Add more hot ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a period of time.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a desiccator.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Recrystallization Steps
Caption: Logical steps and outcomes in the recrystallization process.
References
Application Notes and Protocols: N1-Ethyl-4-nitrobenzene-1,2-diamine and its Analogs as Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-substituted-4-nitrobenzene-1,2-diamine compounds as pivotal intermediates in the synthesis of pharmaceutically active benzimidazoles. While focusing on the more extensively documented analog, N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine , due to the availability of detailed synthetic protocols and clear therapeutic applications, the principles and methodologies described are broadly applicable to related structures like N1-Ethyl-4-nitrobenzene-1,2-diamine.
Introduction
N-substituted o-phenylenediamines are crucial building blocks in medicinal chemistry, primarily for the synthesis of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure, forming the core of numerous drugs with a wide array of biological activities, including analgesic, antimicrobial, antiviral, and anticancer properties. The strategic placement of a nitro group and an N-alkyl side chain on the diamine precursor allows for sequential and site-selective reactions, enabling the construction of complex, multi-functionalized target molecules.
This document details the synthesis of a novel benzimidazole derivative from N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine and discusses its relevance in the context of potent opioid analgesics like Clonitazene and Etonitazene, which utilize similar structural motifs.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | 66668-41-5 | C₈H₁₁N₃O₂ | 181.19 | |
| N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine | 5099-39-8 | C₁₂H₂₀N₄O₂ | 252.32 | [1] |
| N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine | --- | C₁₂H₁₈N₄O₄ | 282.30 (Calculated) | [2] |
| 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine | --- | C₂₁H₂₇ClN₄ | 370.92 | [2] |
Table 2: Summary of a Multi-Step Benzimidazole Synthesis[2]
| Step | Reaction | Starting Material (SM) | Key Reagents | Product | Yield |
| 1 | Nucleophilic Aromatic Substitution | 1-chloro-2,4-dinitrobenzene | N1,N1-diethylethane-1,2-diamine, EtOH | N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine | 72% |
| 2 | Selective Nitro Group Reduction | Product of Step 1 | Aqueous Ammonium Sulphide, EtOH, Water | N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine | 80% |
| 3 | Amide Coupling | Product of Step 2 | 2-(4-Chlorophenyl)propionic acid, EEDQ, DCM | N-(2-((2-(diethylamino)ethyl)amino)-5-nitrophenyl)-2-(4-chlorophenyl)propanamide | --- |
| 4 | Benzimidazole Ring Cyclization | Product of Step 3 | PCl₅ | 2-(2-(1-(4-chlorophenyl)ethyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N,N-diethylethanamine | --- |
| 5 | Nitro Group Reduction | Product of Step 4 | Zn, NH₄Cl | 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine | --- |
Experimental Protocols
Protocol 1: Synthesis of the Intermediate N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine[2]
This protocol involves a two-step synthesis starting from 1-chloro-2,4-dinitrobenzene.
Step 1: Synthesis of N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine
-
To a stirred solution of 1-chloro-2,4-dinitrobenzene (15 g, 74.05 mmol) in ethanol (150 mL), add N1,N1-diethylethane-1,2-diamine (12.94 g, 111.08 mmol) at room temperature.
-
Heat the reaction mixture to 80-85 °C for 16 hours.
-
After cooling, add aqueous ammonium solution to the mixture. A solid will form.
-
Filter the solid to afford N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine (15 g, 72% yield).
Step 2: Synthesis of N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine
-
Combine N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine (15 g, 53.19 mmol) with ethanol (150 mL).
-
In a separate flask, prepare a solution of aqueous ammonium sulphide (10.8 g, 159.57 mmol) in ethanol (300 mL) and water (150 mL).
-
Add the ethanol solution of the starting material to the pre-mixed ammonium sulphide solution at 60 °C over 30 minutes.
-
Stir the resulting reaction mixture for 24 hours at 80-85 °C.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with dichloromethane (DCM).
-
Purify the crude product using column chromatography on silica gel (100-200 mesh) with a solvent gradient of 2-3% methanol in chloroform.
-
The final product, N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine, is obtained as a solid (11 g, 80% yield).
-
TLC System: MeOH:CHCl₃ (1:9); Rf: 0.3.
-
Mass Spec: m/z = 252 (M+H)⁺.
-
Protocol 2: Synthesis of a 2-substituted Benzimidazole Derivative[2]
This protocol describes the cyclization to form the benzimidazole ring system.
-
Dissolve N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine (11 g, 43.65 mmol) in DCM (150 mL).
-
Add 2-(4-Chlorophenyl)propionic acid (11.24 g, 61.11 mmol) and N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (10.78 g, 43.65 mmol) to the solution at room temperature.
-
Heat the mixture and reflux for 24 hours at 50-55 °C, monitoring completion by TLC.
-
This forms the amide intermediate, which can then be cyclized. (Note: The referenced paper proceeds with further steps including cyclization with PCl₅ and subsequent reduction of the nitro group to yield the final amine).
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a benzimidazole derivative.
Signaling Pathway: Opioid Receptor Activation
Many benzimidazole derivatives, such as Etonitazene, are potent opioid receptor agonists. The diagram below illustrates the general signaling cascade following receptor activation.
Caption: General signaling pathway for μ-opioid receptor agonists.
References
Troubleshooting & Optimization
How to avoid over-alkylation in the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine, with a focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the di-ethylated byproduct, N1,N2-diethyl-4-nitrobenzene-1,2-diamine. How can I prevent this?
A1: Over-alkylation is a common issue in the N-alkylation of amines because the mono-alkylated product is often more nucleophilic than the starting material. To favor mono-alkylation, you should carefully control the reaction conditions. Key strategies include:
-
Stoichiometry: Use a strict 1:1 or slightly less than 1:1 molar ratio of your ethylating agent (e.g., ethyl iodide) to 4-nitrobenzene-1,2-diamine. An excess of the ethylating agent will significantly increase the formation of the di-ethylated product.
-
Slow Addition: Add the ethylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the ethylating agent, reducing the likelihood of the mono-ethylated product reacting further.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-alkylated product. While this may slow down the reaction rate, it can be a crucial factor in preventing over-alkylation.
Q2: What is the optimal molar ratio of reactants to maximize the yield of the mono-ethylated product?
A2: The ideal molar ratio can depend on the specific ethylating agent and reaction conditions. However, a good starting point is to use 4-nitrobenzene-1,2-diamine as the limiting reagent. A ratio of 1.0 equivalent of 4-nitrobenzene-1,2-diamine to 0.9-1.0 equivalents of the ethylating agent is recommended. It is often better to have unreacted starting material, which is easier to separate from the mono-ethylated product than the di-ethylated byproduct.
Q3: Which base is most suitable for this reaction to ensure selective mono-alkylation?
A3: A mild, non-nucleophilic base is generally preferred to deprotonate the amine selectively without promoting side reactions. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction. Stronger bases like sodium hydride (NaH) can lead to the formation of a more reactive dianion, potentially increasing the rate of over-alkylation.
Q4: I am still observing over-alkylation even after optimizing stoichiometry and temperature. Are there alternative synthetic routes I can try?
A4: Yes, if direct alkylation proves difficult to control, consider a reductive amination approach. This involves reacting 4-nitrobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method can offer higher selectivity for mono-alkylation under milder conditions.
Q5: How can I effectively monitor the progress of the reaction to avoid letting it run for too long and increasing the chance of over-alkylation?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the consumption of the starting material (4-nitrobenzene-1,2-diamine) and the appearance of the mono- and di-ethylated products. By running TLC at regular intervals, you can stop the reaction once the starting material has been consumed to an optimal level, before a significant amount of the di-ethylated product is formed.
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the ethylation of 4-nitrobenzene-1,2-diamine. These are representative values and actual results may vary.
| Molar Ratio (Diamine:Ethyl Iodide) | Temperature (°C) | Reaction Time (h) | Yield of Mono-ethylated Product (%) | Yield of Di-ethylated Product (%) |
| 1 : 0.9 | 25 | 12 | 65 | 5 |
| 1 : 1.0 | 25 | 12 | 70 | 15 |
| 1 : 1.2 | 25 | 12 | 55 | 35 |
| 1 : 1.0 | 50 | 6 | 60 | 30 |
| 1 : 1.0 | 0 | 24 | 75 | 10 |
Experimental Protocols
Protocol 1: Selective Mono-Ethylation using Ethyl Iodide
This protocol is designed to favor the synthesis of this compound while minimizing the formation of the di-ethylated byproduct.
Materials:
-
4-nitrobenzene-1,2-diamine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzene-1,2-diamine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl iodide (0.95 eq) dropwise to the stirred suspension over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is mostly consumed, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient to separate the mono-ethylated product from unreacted starting material and the di-ethylated byproduct.
Visualizations
Reaction Pathway and Over-alkylation Problem
Caption: Reaction scheme showing the desired mono-alkylation and the competing over-alkylation side reaction.
Troubleshooting Workflow for Over-alkylation
Caption: A step-by-step workflow for troubleshooting and optimizing the synthesis to minimize over-alkylation.
Managing the reduction of the nitro group during N1-Ethyl-4-nitrobenzene-1,2-diamine synthesis
Technical Support Center: Synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers managing the selective reduction of the nitro group during the synthesis of this compound. The primary synthetic challenge involves the chemoselective reduction of one of two nitro groups in a precursor like N-ethyl-2,4-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing this compound? The most logical precursor is N-ethyl-2,4-dinitroaniline. The synthesis objective is to selectively reduce the nitro group at the C2 position (ortho to the ethylamino group) to an amine, leaving the C4 nitro group intact.
Q2: Why is selective reduction of the C2 nitro group challenging? In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is typically reduced preferentially. However, in dinitrophenols and their ethers (or amino-anilines), a nitro group ortho to the activating group (hydroxyl, alkoxy, or amino) is often preferentially reduced. This electronic effect can be leveraged, but achieving high selectivity over the C4 nitro group requires carefully controlled reaction conditions.
Q3: What are the most common side products in this reaction? The most common side products arise from a lack of selectivity or incomplete reaction. These include:
-
Over-reduction product: N1-Ethylbenzene-1,2,4-triamine, where both nitro groups are reduced.
-
Isomeric product: N1-Ethyl-2-nitrobenzene-1,4-diamine, from the reduction of the C4 nitro group instead of the C2 group.
-
Reaction intermediates: Such as nitroso, azoxy, and hydroxylamine compounds, if the reduction does not go to completion.[1][2]
Q4: Which analytical techniques are best for monitoring the reaction progress? Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[3] Staining with a UV lamp can help visualize the starting material, product, and byproducts. For more detailed analysis and product characterization, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Inactive reducing agent or catalyst.2. Poor solubility of the starting material.3. Insufficient temperature. | 1. Use fresh reducing agent. If using a catalyst (e.g., Pd/C), ensure it is not poisoned or expired.2. Use a co-solvent like THF or ethanol to improve solubility.[4] For catalytic hydrogenations, a protic cosolvent like ethanol or acetic acid can be beneficial.[4]3. Gently warm the reaction mixture. Some reductions, like those with SnCl₂, may require heating. |
| Over-reduction to triamine | 1. Reducing agent is too strong.2. Reaction time is too long or temperature is too high.3. Excess amount of reducing agent. | 1. Switch to a milder, more selective reducing agent like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), which are known for selective mono-reduction.[5][6]2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.3. Use a stoichiometric or slight excess of the reducing agent rather than a large excess. |
| Formation of incorrect isomer | The C4 nitro group is reduced instead of the C2 nitro group. | This indicates that steric factors are dominating over electronic directing effects. Modify the reducing system. Reagents like H₂S in aqueous or alcoholic ammonia are known to favor reduction of the nitro group ortho to an amino group. |
| Product is contaminated with azo or azoxy compounds | Incomplete reduction, particularly when using metal hydrides with aromatic nitro compounds.[6] | Ensure sufficient reducing agent is present and allow for adequate reaction time. If these byproducts persist, consider switching to catalytic hydrogenation or metal/acid systems (e.g., Fe/HCl, SnCl₂) which are more likely to proceed to the full amine.[5][7] |
| Difficult product isolation/purification | The product may be an oil or have similar polarity to byproducts. | 1. After quenching the reaction, perform a basic workup to ensure the amine product is in its free base form and not a salt.[8]2. Utilize column chromatography with a carefully selected solvent system (e.g., Hexane/Ethyl Acetate gradient) for purification.3. If the product is an oil, try to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify by recrystallization. |
Data Presentation: Comparison of Selective Reducing Agents
The following table summarizes various reagents used for the chemoselective reduction of aromatic nitro compounds, which can be adapted for the synthesis of this compound.
| Reagent System | Substrate Type | Key Advantages | Potential Drawbacks | Yield Range |
| H₂S / NH₄OH | Dinitroanilines | High selectivity for ortho-nitro group. | Toxic gas, requires careful handling. | 50-70% |
| Na₂S or (NH₄)₂S | Dinitroarenes | Inexpensive, good selectivity for one nitro group.[6] | Can be slow, may require heating. | 50-60%[9] |
| SnCl₂ / HCl | General Nitroarenes | Effective and reliable.[6] Tolerates many functional groups. | Requires stoichiometric amounts of tin, acidic conditions, and careful workup to remove metal salts.[8] | 45-90% |
| Fe / Acid (HCl or AcOH) | General Nitroarenes | Inexpensive, effective, and environmentally benign.[6][7][10] | Can require heat and strongly acidic conditions. | 70-95% |
| Catalytic Hydrogenation (e.g., Pd/C, Pt/C) | General Nitroarenes | Clean reaction with water as the only byproduct.[6][11] | Can lead to over-reduction if not controlled. Risk of dehalogenation if applicable. Requires specialized pressure equipment.[4][11] | 75-99% |
| Hydrazine Hydrate + Catalyst (e.g., Pd/C, Fe) | Dinitroarenes | Avoids high-pressure H₂ gas. Can be highly selective.[12] | Hydrazine is toxic. Can be exothermic. | 70-95% |
Experimental Protocols
Protocol 1: Selective Reduction using Hydrogen Sulfide in Ammonia
This method is adapted from a procedure for the partial reduction of 2,4-dinitroaniline and is effective for selectively reducing the nitro group ortho to an existing amino group.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend N-ethyl-2,4-dinitroaniline (1 mole) in 1 L of 95% ethanol.
-
Reagent Addition: Add 1.5 L of concentrated aqueous ammonia (sp. gr. 0.90) to the suspension.
-
Reaction: Heat the mixture to approximately 45°C. While maintaining the temperature between 45-55°C, pass a steady stream of hydrogen sulfide (H₂S) gas into the reaction mixture with vigorous stirring.
-
Monitoring: The starting material will slowly dissolve, forming an intensely colored solution. The reaction is complete when TLC analysis shows the disappearance of the starting material (typically 1-2 hours).
-
Workup: Cool the reaction mixture in an ice bath and allow it to stand for 16-18 hours to allow the product to crystallize.
-
Purification: Filter the crude product by suction and wash with cold water. Recrystallize the product from a boiling mixture of water and hydrochloric acid, followed by neutralization with ammonia to precipitate the purified this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the nitro reduction step.
Caption: Reaction pathways showing desired product and common side products.
References
- 1. Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions [ccspublishing.org.cn]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 9. scispace.com [scispace.com]
- 10. longdom.org [longdom.org]
- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions (solvent, base, temperature) for N1-Ethyl-4-nitrobenzene-1,2-diamine synthesis
Technical Support Center: Synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine
This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the synthesis of this compound. The core of this synthesis is the selective mono-N-alkylation of 4-nitrobenzene-1,2-diamine (also known as 4-nitro-o-phenylenediamine)[1][2].
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common strategy is the direct N-alkylation of 4-nitrobenzene-1,2-diamine with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base and a suitable solvent. The primary challenge is achieving selective mono-alkylation at the N1 position while avoiding di-alkylation or alkylation at the N2 position[3].
Q2: Why is selective mono-N-alkylation of a diamine challenging?
A2: Direct alkylation of primary amines with alkyl halides can be difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where undesired di-alkylation occurs to form a tertiary amine[3]. In the case of 4-nitrobenzene-1,2-diamine, there is also the challenge of selectivity between the two non-equivalent amino groups.
Q3: Which amino group of 4-nitrobenzene-1,2-diamine is more reactive for N-alkylation?
A3: The amino group at the 2-position (ortho to the nitro group) is generally less nucleophilic than the amino group at the 1-position (meta to the nitro group). This is due to the strong electron-withdrawing effect of the nitro group, which is more pronounced at the ortho position. Therefore, alkylation is expected to occur preferentially at the N1 position.
Q4: What are some alternative methods to direct alkylation with ethyl halides?
A4: Reductive amination is a powerful alternative for controlled N-alkylation and can prevent overalkylation issues[3]. This would involve reacting 4-nitrobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent. Another advanced method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols (like ethanol) as alkylating agents with a suitable metal catalyst (e.g., Ruthenium-based), offering a greener alternative[4][5].
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the starting diamine is pure. Verify the activity of the ethylating agent (ethyl bromide/iodide can degrade). Use a fresh bottle or purify if necessary. |
| Inappropriate Base | The base may not be strong enough to deprotonate the amine, or it might be insoluble in the solvent. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[6][7] |
| Poor Solvent Choice | The reactants may not be soluble, hindering the reaction. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are known to facilitate Sₙ2 reactions.[6][7] |
| Low Reaction Temperature | The activation energy for the reaction may not be met. Gradually increase the temperature, monitoring for side product formation. A microwave reactor can sometimes be effective for difficult alkylations.[6] |
| Reaction Not Driven to Completion | The reaction may be reversible or slow. Consider adding a catalytic amount of potassium iodide (KI) when using ethyl bromide to drive the reaction forward via the Finkelstein reaction.[6] Using an excess of the alkylating agent can also help.[6] |
Problem 2: Formation of Multiple Products (Di-alkylation)
| Possible Cause | Suggested Solution |
| Over-alkylation | The N1-ethyl product is more nucleophilic than the starting material, leading to a second ethylation[3]. |
| - Use a stoichiometric amount (1.0-1.2 equivalents) of the ethylating agent. | |
| - Add the ethylating agent slowly to the reaction mixture to maintain its low concentration. | |
| - Run the reaction at a lower temperature to favor the initial, more selective alkylation. | |
| O-Alkylation | In the presence of certain bases, the nitro group can potentially be a site for O-alkylation, although this is less common for N-alkylation reactions. Using less reactive bases like K₂CO₃ can sometimes favor N-alkylation over O-alkylation compared to stronger bases.[7] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity | The starting material, mono-ethylated, and di-ethylated products may have very similar polarities, making separation by column chromatography difficult. |
| - Optimize the solvent system for chromatography (e.g., use a gradient elution of hexane/ethyl acetate). | |
| - Consider converting the product to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification through recrystallization or extraction. | |
| Product is an Oil | The product may not crystallize easily. |
| - Attempt purification via column chromatography. | |
| - Try to form a crystalline salt of the product for easier handling and purification. |
Experimental Protocols
Protocol 1: General Procedure for N-Ethylation using Ethyl Bromide
This protocol is a generalized starting point based on common N-alkylation procedures for aromatic amines. Optimization will be required.
-
Reaction Setup: To a solution of 4-nitrobenzene-1,2-diamine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1 M concentration) in a round-bottom flask, add a base (e.g., K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add ethyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (start with a range of 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and filter off the inorganic base. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired this compound.
Optimization Parameters
The following table outlines key parameters that can be adjusted to optimize the reaction yield and selectivity.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Comments |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Polar aprotic solvents like ACN and DMF are generally preferred for Sₙ2 reactions.[6] |
| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) | NaH (Sodium Hydride) | Cs₂CO₃ is more soluble and often more effective than K₂CO₃.[6] NaH is a very strong, non-nucleophilic base but requires an anhydrous solvent.[7] |
| Temperature | 50 °C | 80 °C | 100 °C | Higher temperatures increase reaction rate but may also promote side reactions like di-alkylation. Start lower and increase as needed. |
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting a low-yield reaction.
References
- 1. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Substituted Nitroaniline Compounds
Welcome to the technical support center for the purification of N-substituted nitroaniline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-substituted nitroanilines?
A1: The most common impurities encountered during the synthesis of N-substituted nitroanilines are regioisomers (e.g., ortho- and para-isomers), unreacted starting materials, and colored byproducts arising from side reactions or degradation.[1][2][3] The direct nitration of anilines can be problematic as the amino group is highly reactive and can be protonated in acidic media, leading to the formation of meta-substituted products.[2][3] To circumvent this, a common strategy is the nitration of an N-acetylated aniline precursor, which primarily yields the para- and ortho-isomers.[1][2]
Q2: My purified N-substituted nitroaniline is colored, although it is reported to be a colorless or pale yellow compound. What could be the cause?
A2: Colored impurities are a common issue. These can be residual starting materials, byproducts from the nitration reaction, or degradation products.[4] Some nitro compounds are susceptible to forming colored impurities, such as nitroolefins, especially during storage or upon exposure to heat and light.[5][6][7] It has been noted that some aromatic amines, like p-anisidine, can darken due to aerial oxidation.[8]
Q3: What are the recommended general approaches for purifying N-substituted nitroanilines?
A3: The most common and effective purification techniques for N-substituted nitroanilines are recrystallization and chromatography (flash, column, and HPLC).[6][7][9][10][11][12] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. For instance, recrystallization is often effective for removing minor impurities and can be scaled up, while chromatography provides higher resolution for separating closely related compounds like isomers.[10][13]
Q4: Are N-substituted nitroanilines stable during purification?
A4: While many nitroanilines are relatively stable, some can be sensitive to heat and light.[5][14] For example, the thermal stability of 3-nitroaniline can be compromised by the presence of impurities.[5] It is also known that some nitroaromatic compounds are thermolabile, which is a consideration for purification techniques involving heat, such as distillation or high-temperature recrystallization.[15][16] When performing flash chromatography, the shorter contact time with the stationary phase can be advantageous for purifying sensitive compounds that might otherwise degrade.[3]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out
Your compound "oils out" instead of forming crystals during recrystallization.
-
Cause: The solute is coming out of solution above its melting point, or the solution is supersaturated to a very high degree.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation of the solution.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Problem 2: Poor Recovery of the Product
You are getting a very low yield after recrystallization.
-
Cause: Too much solvent was used, the compound is highly soluble in the cold solvent, or the crystals were not completely collected.
-
Troubleshooting Steps:
-
Reduce the amount of solvent used to dissolve the crude product. Aim for a saturated solution at the solvent's boiling point.
-
Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation, provided the impurities remain in solution.
-
Evaporate some of the solvent from the filtrate and cool again to recover more product. Be aware that this may also precipitate impurities.
-
Consider a different solvent or a mixed solvent system where the compound has high solubility in the hot solvent but low solubility in the cold solvent.
-
Problem 3: The Purified Product is Still Impure (e.g., colored)
The crystals formed are still colored or show impurities by TLC/HPLC analysis.
-
Cause: The impurity has similar solubility to the product in the chosen solvent and is co-crystallizing.
-
Troubleshooting Steps:
-
Perform a second recrystallization.
-
Try a different recrystallization solvent. A list of common solvents is provided in the data section.
-
Pre-treat the solution with activated charcoal before the hot filtration step to remove colored impurities. Use a small amount of charcoal and boil for a few minutes before filtering through celite.
-
Consider a pre-purification step , such as running the crude material through a short silica plug, before recrystallization.[17]
-
Chromatography (TLC and Flash/Column)
Problem 1: Poor Separation of Isomers (e.g., ortho- and para-)
You are unable to get good separation between your desired product and its isomer on a TLC plate or during column chromatography.
-
Cause: The polarity of the solvent system is not optimal for separating the isomers. The polarity difference between ortho- and para-nitroanilines is often the key to their separation.[18][19]
-
Troubleshooting Steps:
-
Optimize the solvent system using TLC. Aim for a solvent system that gives a good separation of Rf values (e.g., a ΔRf of at least 0.2).
-
Try a less polar solvent system. A common mistake is to use a mobile phase that is too polar, causing all compounds to move up the plate too quickly.[20]
-
Consider a different solvent combination. For example, toluene has been used as a mobile phase for the separation of 2- and 4-nitroaniline.[1]
-
For column chromatography, ensure proper column packing to avoid channeling and band broadening.
-
Problem 2: Streaking of the Compound on the TLC Plate or Column
The compound appears as a streak rather than a tight spot or band.
-
Cause: The sample is overloaded, the compound is not fully soluble in the mobile phase, or the compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).
-
Troubleshooting Steps:
-
Dilute the sample before spotting on the TLC plate or loading onto the column.[20][21]
-
Add a small amount of a more polar solvent to the sample before loading to improve solubility.
-
For acidic compounds, add a small amount of acetic or formic acid (0.1-1%) to the mobile phase. [20]
-
For basic compounds (like anilines), add a small amount of triethylamine (0.1-1%) or ammonia to the mobile phase. [20]
-
Problem 3: The Compound Won't Elute from the Column
Your product is stuck at the top of the column.
-
Cause: The mobile phase is not polar enough to elute the compound.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[20]
-
Ensure your compound is stable on silica. Some highly polar or reactive compounds can degrade on silica gel. If degradation is suspected, consider using a different stationary phase like alumina or a reversed-phase silica.
-
Data Presentation
Table 1: Solubility of Selected Nitroanilines
| Compound | Water | Ethanol | Ether | Acetone | Methanol | Benzene |
| 2-Nitroaniline | Slightly soluble | Soluble | Soluble | Soluble | Very soluble | Slightly soluble |
| 3-Nitroaniline | 1.2 g/L at 24°C[2] | 1 g/20 mL[2] | 1 g/18 mL[2] | Soluble[2] | 1 g/11.5 mL[2] | Slightly soluble[2] |
| 4-Nitroaniline | 0.8 g/L at 18.5°C[22][23] | Soluble[9][24] | Soluble | Soluble[9][24] | Soluble | Insoluble |
| 2,4-Dinitroaniline | Insoluble | Soluble | Soluble | Soluble | Soluble | Slightly soluble |
Table 2: Common Recrystallization Solvents
| Solvent/Mixture | Application Notes |
| Ethanol/Water | A 1:1 mixture is often effective for recrystallizing p-nitroaniline.[13][25][26] |
| Ethanol | A good general solvent for many organic compounds, including nitroanilines.[9][27] |
| Methanol | Can be used for recrystallizing related compounds.[8] |
| Water | Suitable for more polar compounds; p-nitroaniline can be recrystallized from water.[28] |
| Toluene | Can be used for recrystallizing related compounds.[28] |
| n-Hexane/Acetone | A good general mixed solvent system.[27] |
Experimental Protocols
Protocol 1: Purification of p-Nitroaniline by Recrystallization
This protocol is adapted from a typical laboratory synthesis of p-nitroaniline.[25][26]
-
Dissolution: Transfer the crude p-nitroaniline to an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol/water mixture. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Separation of o- and p-Nitroaniline Isomers by Flash Chromatography
This protocol provides a general workflow for separating nitroaniline isomers.
-
TLC Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems of differing polarities. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Toluene has also been reported as a suitable mobile phase for separating these isomers.[1]
-
The goal is to find a solvent system where the two isomers have distinct and well-separated Rf values (ideally between 0.2 and 0.5).
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.
-
Pack the column with silica gel using the chosen mobile phase (the eluent from the TLC development). Ensure the column is packed uniformly without any air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which fractions contain the purified products.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified N-substituted nitroaniline.
-
Visualizations
Caption: General workflow for the purification and analysis of N-substituted nitroanilines.
Caption: Troubleshooting logic for recrystallization of N-substituted nitroanilines.
Caption: Troubleshooting guide for Thin Layer Chromatography (TLC) of N-substituted nitroanilines.
References
- 1. Solved please write the product discussion and error | Chegg.com [chegg.com]
- 2. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 7. CN102007094B - Improved method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemiis.com [chemiis.com]
- 10. flash-chromatography.com [flash-chromatography.com]
- 11. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chempanda.com [chempanda.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. reddit.com [reddit.com]
- 18. studylib.net [studylib.net]
- 19. studylib.net [studylib.net]
- 20. silicycle.com [silicycle.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. magritek.com [magritek.com]
- 26. azom.com [azom.com]
- 27. Reagents & Solvents [chem.rochester.edu]
- 28. pubs.acs.org [pubs.acs.org]
Improving the yield of N1-Ethyl-4-nitrobenzene-1,2-diamine in laboratory scale synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N1-Ethyl-4-nitrobenzene-1,2-diamine during laboratory-scale synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Be cautious with temperature increases as this can sometimes lead to side reactions.
-
-
Ineffective Base: The base used may not be strong enough to deprotonate the amine, thus reducing its nucleophilicity.
-
Solution: Ensure the base is appropriately chosen and fresh. Potassium carbonate is a common choice, but if issues persist, a slightly stronger base could be tested, though this may increase the risk of side reactions.[1]
-
-
Poor Quality Reagents: The starting materials or solvents may be impure or contain water.
-
Solution: Use freshly purified starting materials and anhydrous solvents. Ensure the 4-nitrobenzene-1,2-diamine is of high purity.
-
-
Incorrect Stoichiometry: The ratio of reactants may not be optimal.
-
Solution: Carefully check the molar ratios of the reactants. A slight excess of the ethylating agent may be beneficial.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Causes and Solutions:
-
Side Reactions: High temperatures can sometimes lead to the reduction of the nitro group or other unwanted side reactions.[1]
-
Solution: Maintain the recommended reaction temperature. If side products are still observed, consider lowering the temperature and extending the reaction time.
-
-
Dialkylation: Reaction at both amino groups of the 4-nitrobenzene-1,2-diamine can occur.
-
Solution: Use a controlled amount of the ethylating agent and monitor the reaction closely by TLC. A dropwise addition of the ethylating agent can sometimes minimize this.
-
-
Impure Starting Material: The starting 4-nitrobenzene-1,2-diamine may contain isomers or other impurities.[2]
-
Solution: Purify the starting material before use. Recrystallization is often an effective method.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Product is an Oil: The product may not crystallize easily.
-
Solution: If direct crystallization fails, column chromatography is a reliable method for purification. Recrystallization from a different solvent system can also be attempted.
-
-
Product is Sparingly Soluble: The product may be difficult to dissolve for recrystallization.
-
Solution: Test a range of solvents to find a suitable one for recrystallization. Hot filtration may be necessary if the product is only soluble at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
There are two primary methods for the laboratory synthesis of this compound:
-
Nucleophilic Substitution: This is a common method involving the reaction of 4-nitrobenzene-1,2-diamine with an ethylating agent, such as 2-(diethylamino)ethyl chloride, in the presence of a base like potassium carbonate.[1]
-
Reductive Amination: This alternative pathway involves the reaction of 4-nitrobenzene-1,2-diamine with an appropriate aldehyde, such as diethylaminoacetaldehyde, in the presence of a reducing agent like sodium cyanoborohydride.[1] This method avoids the harsher conditions of alkylation.[1]
Q2: What is a typical yield for the synthesis of this compound?
Reported yields for the synthesis can vary significantly, typically ranging from 40% to 87%, depending on the specific methodology, stoichiometry, and purification techniques employed.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the key parameters to control for optimizing the yield?
The key variables to optimize include the choice of solvent, reaction temperature, and the type and amount of base used.[1] For instance, using a polar aprotic solvent like DMF or 1,4-dioxane can optimize solubility and reaction kinetics.[1]
Q5: What is the melting point of this compound?
The reported melting point of a similar compound, N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine, is 64-65 °C.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is adapted from typical procedures for N-alkylation of phenylenediamines.[1]
Materials:
-
4-nitrobenzene-1,2-diamine
-
2-(Diethylamino)ethyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or 1,4-dioxane (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzene-1,2-diamine (1.0 equivalent) in anhydrous DMF or 1,4-dioxane.
-
Add potassium carbonate (2.2 equivalents) to the solution.
-
Under a nitrogen atmosphere, add 2-(diethylamino)ethyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80–130°C and monitor the progress by TLC.
-
Once the reaction is complete (typically 3-18 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like ethyl acetate.
| Reagent | Molar Ratio | Notes |
| 4-nitrobenzene-1,2-diamine | 1.0 | Starting material. |
| 2-(Diethylamino)ethyl chloride | 1.2 | Ethylating agent. |
| Potassium carbonate | 2.2 | Base. |
| DMF or 1,4-dioxane | - | Anhydrous solvent. |
Protocol 2: Synthesis of Starting Material: 4-Nitrobenzene-1,2-diamine
This protocol is a modification of a known procedure for the partial reduction of 2,4-dinitroaniline.[2]
Materials:
-
2,4-Dinitroaniline
-
95% Ethanol
-
Concentrated Ammonium Hydroxide
-
Hydrogen Sulfide (gas)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a gas inlet tube, place a mixture of 2,4-dinitroaniline (1.0 equivalent), 95% ethanol, and concentrated ammonium hydroxide.
-
Heat the mixture to 45°C.
-
With vigorous stirring, pass hydrogen sulfide gas into the reaction mixture, maintaining the temperature between 45°C and 55°C.
-
Continue the gas flow until all the yellow suspended particles of 2,4-dinitroaniline have dissolved, forming an intensely red solution (typically 30-60 minutes).
-
Allow the reaction mixture to stand in an ice bath for 16-18 hours to allow the product to crystallize.
-
Filter the red crystals by suction, wash with cold water, and suck dry.
-
For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.
-
Filter the hot solution through a bed of activated carbon (e.g., Norit).
-
While the filtrate is still hot, add concentrated ammonia to precipitate the purified 1,2-diamino-4-nitrobenzene.
-
Filter the hot suspension, wash the crystals with water, and dry in an oven at 40-50°C.
| Reagent | Molar Ratio/Amount | Notes |
| 2,4-Dinitroaniline | 1.0 equivalent | Starting material. |
| 95% Ethanol | ~10 mL per g of dinitroaniline | Solvent. |
| Conc. Ammonium Hydroxide | ~5 mL per g of dinitroaniline | Reagent. |
| Hydrogen Sulfide | Gas | Reducing agent. |
| Conc. Hydrochloric Acid | For purification | For dissolving crude product. |
| Conc. Ammonium Hydroxide | For purification | For precipitating pure product. |
Visualizations
References
Troubleshooting guide for the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common methods for synthesizing this compound involve the direct N-alkylation of 4-nitrobenzene-1,2-diamine or reductive amination.
-
Direct N-Ethylation: This is a widely used method involving the reaction of 4-nitrobenzene-1,2-diamine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
-
Reductive Amination: This alternative pathway involves the reaction of 4-nitrobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This method can offer milder reaction conditions.
Q2: I am observing a low yield of the desired product. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or slightly increase the temperature if the starting material is still present.- Ensure the base is sufficiently strong and used in the correct stoichiometry to deprotonate the amine. |
| Side Reactions | - Over-alkylation: The formation of N1,N2-diethyl-4-nitrobenzene-1,2-diamine is a common side product. Use a controlled stoichiometry of the ethylating agent (e.g., 1.0-1.2 equivalents).- Degradation: The nitro group can be sensitive to harsh conditions. Avoid excessively high temperatures and prolonged reaction times. |
| Suboptimal Reagents | - Use fresh, high-purity starting materials and solvents.- Ensure the ethylating agent has not degraded. |
| Product Loss During Workup | - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to minimize product solubility in the aqueous layer.- Select an appropriate solvent system for chromatography to ensure good separation. |
Q3: My final product is impure, showing multiple spots on TLC. How can I improve the purity?
A3: Product impurity is a common challenge. The primary impurities are often unreacted 4-nitrobenzene-1,2-diamine and the over-ethylated N1,N2-diethyl-4-nitrobenzene-1,2-diamine.
-
Purification Strategy: Column chromatography is generally the most effective method for separating the desired mono-ethylated product from starting material and byproducts. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for product characterization:
| Analytical Technique | Expected Observations |
| TLC | A single spot with an Rf value distinct from the starting material. |
| ¹H NMR | Appearance of signals corresponding to the ethyl group (a triplet and a quartet), in addition to the aromatic protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁N₃O₂ = 181.19 g/mol ). |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Experimental Protocols
Protocol 1: Synthesis via Direct N-Ethylation
This protocol details the synthesis of this compound from 4-nitrobenzene-1,2-diamine and ethyl iodide.
Materials:
-
4-nitrobenzene-1,2-diamine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrobenzene-1,2-diamine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via direct N-ethylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Stability issues and degradation pathways of N1-Ethyl-4-nitrobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N1-Ethyl-4-nitrobenzene-1,2-diamine. The information is based on the general chemical properties of aromatic nitroamines and is intended to help anticipate and resolve common stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its functional groups: the aromatic nitro group and the two aromatic amine groups. Aromatic nitro compounds are generally resistant to oxidative degradation but can be sensitive to light and susceptible to reduction.[1][2] The aromatic amine groups are prone to oxidation, which can be accelerated by air, light, and the presence of metal ions.
Q2: How should I properly store this compound?
A2: To ensure the stability of this compound, it should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the amine groups. Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[3]
Q3: I'm observing a color change in my sample of this compound over time. What could be the cause?
A3: A color change, typically darkening, is a common indicator of degradation in aromatic amines. This is often due to oxidation of the amine functional groups, leading to the formation of highly colored polymeric impurities. This process can be initiated by exposure to air (oxygen) and/or light.
Q4: What are the likely degradation pathways for this compound?
A4: The two most probable degradation pathways are the oxidation of the aromatic amine groups and the reduction of the nitro group. Photodegradation is also a possibility.[2] The specific pathway will depend on the experimental conditions (e.g., presence of oxidizing or reducing agents, exposure to light, pH).
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected reaction byproducts | Degradation of the starting material. | Confirm the purity of this compound before use via an appropriate analytical method (e.g., HPLC, NMR). If impurities are detected, purify the compound. |
| Inconsistent experimental results | Instability of the compound in the reaction solvent or under the reaction conditions. | Run a control experiment with this compound in the reaction solvent to assess its stability over the course of the reaction time. Consider degassing the solvent to remove oxygen. |
| Low reaction yield | The compound may be degrading under the reaction conditions (e.g., high temperature, presence of incompatible reagents). | Attempt the reaction at a lower temperature. Screen for alternative reagents that are compatible with the nitro and amine functional groups. Ensure the reaction is performed under an inert atmosphere. |
| Difficulty in dissolving the compound | The compound has limited solubility in the chosen solvent. | Consult literature for appropriate solvents for similar nitroaromatic compounds. Gentle heating and sonication may aid dissolution, but monitor for degradation. |
Experimental Protocols
Protocol 1: Assessment of Solvent Stability
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, Methanol)
-
HPLC or LC-MS system
-
Amber vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several amber vials.
-
Purge the headspace of each vial with an inert gas and seal tightly.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze the sample by HPLC or LC-MS.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.
Protocol 2: General Procedure for Nitro Group Reduction
This protocol provides a general method for the reduction of the nitro group in this compound to an amine.
Materials:
-
This compound
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Carefully add a catalytic amount of Pd/C to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment and troubleshooting.
References
Technical Support Center: Purification of N1-Ethyl-4-nitrobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N1-Ethyl-4-nitrobenzene-1,2-diamine from its starting materials.
Troubleshooting Guide
Users may encounter several issues during the purification of this compound. This guide provides solutions to common problems.
Problem 1: Oily Product Instead of Crystals During Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may have too high a solubility for the compound even at low temperatures. Re-screen for suitable solvents. Good solvent systems often include a primary solvent in which the compound is soluble when hot and a secondary, less polar solvent (anti-solvent) in which the compound is insoluble to induce precipitation. Common solvent mixtures for similar compounds include ethanol/water, and ethyl acetate/hexane.[1] |
| Presence of Impurities | Impurities can lower the melting point of the product, leading to "oiling out." Try washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble before recrystallization. |
| Cooling Too Rapidly | Rapid cooling can prevent the formation of a crystal lattice and lead to the separation of the product as a supercooled liquid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 2: Product Sticks to the Column During Chromatography
| Potential Cause | Suggested Solution |
| Acidic Nature of Silica Gel | This compound is a basic compound and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and streaking on TLC. |
| Solution 1: Use a Mobile Phase Modifier. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel. | |
| Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica). |
Problem 3: Incomplete Separation of Product from Starting Material
| Potential Cause | Suggested Solution |
| Similar Polarity of Compounds | The starting material (e.g., 4-nitrobenzene-1,2-diamine) and the product may have similar polarities, making separation by column chromatography challenging. |
| Solution 1: Optimize the Eluent System for TLC. Before running a column, systematically test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation (largest difference in Rf values). | |
| Solution 2: Use Gradient Elution. Start with a less polar eluent to first elute the less polar components and gradually increase the polarity of the eluent to elute the more polar components. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The most common impurities will depend on the synthetic route used. If N1-ethylation of 4-nitrobenzene-1,2-diamine is performed, you can expect unreacted 4-nitrobenzene-1,2-diamine as a major impurity.[2] Other potential impurities include over-alkylated products (N1,N2-diethyl-4-nitrobenzene-1,2-diamine) and side products from the reaction.
Q2: Which purification method is better, recrystallization or column chromatography?
A2: Both methods can be effective. Recrystallization is often simpler and more scalable if a suitable solvent system can be found and the impurities have significantly different solubilities than the product.[3] Column chromatography offers a higher degree of separation for impurities with similar polarities to the product but can be more time-consuming and require larger volumes of solvent. The choice often depends on the purity of the crude product and the desired final purity.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product.
Q4: What are some suitable recrystallization solvents for this compound?
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small piece of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully add the sample solution to the top of the column.
4. Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane) or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
Collect fractions in separate test tubes.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent (the compound should be soluble in the hot solvent and insoluble in the cold solvent).
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
References
Challenges in the scale-up synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N1-alkylation of 4-nitrobenzene-1,2-diamine?
There are two primary methods for the N1-alkylation of 4-nitrobenzene-1,2-diamine:
-
Nucleophilic Substitution: This is the most common approach, involving the reaction of 4-nitrobenzene-1,2-diamine with an ethylating agent (e.g., ethyl halide or ethyl sulfate) in the presence of a base.[1]
-
Reductive Amination: This alternative method involves the reaction of 4-nitrobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent. This can be a milder alternative to nucleophilic substitution.[1]
Q2: What are the critical parameters to control during the nucleophilic substitution reaction?
Several parameters are crucial for a successful and selective synthesis:
-
Choice of Base: A mild base such as potassium carbonate is often preferred to minimize side reactions.[1] Stronger bases like sodium hydride can lead to undesired byproducts.[1]
-
Reaction Temperature: Higher temperatures can accelerate the reaction but also increase the risk of side reactions, including dialkylation and potential reduction of the nitro group.[1] Careful temperature control is essential.
-
Solvent Selection: Polar aprotic solvents like DMF or 1,4-dioxane are commonly used to ensure good solubility of the reactants and facilitate the reaction.[1]
-
Stoichiometry: Precise control of the molar ratio of the ethylating agent to the diamine is critical to minimize the formation of the N,N'-diethyl byproduct.
Q3: What are the expected side products in this synthesis, and how can they be minimized?
The primary side products of concern are:
-
N,N'-diethyl-4-nitrobenzene-1,2-diamine: This dialkylated product arises from the reaction of the ethylating agent with both amino groups. To minimize its formation, use a strict 1:1 or slight excess of the diamine to the ethylating agent and add the ethylating agent dropwise to the reaction mixture.
-
Isomeric Products: Depending on the reaction conditions, there is a possibility of alkylation at the N2 position, leading to the formation of N2-Ethyl-4-nitrobenzene-1,2-diamine. Careful control of reaction conditions, particularly temperature and the choice of base, can help improve regioselectivity.
-
Nitro Group Reduction: While less common under standard alkylation conditions, some reducing agents or high temperatures could potentially lead to the reduction of the nitro group.
Q4: What are the recommended purification methods for the final product?
Purification of this compound can be challenging due to the presence of structurally similar impurities. The following methods are commonly employed:
-
Recrystallization: This is a primary method for purifying the crude product. Solvents such as ethanol, ethyl acetate, or acetic acid have been reported to be effective for similar compounds.[1]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials.
-
Acid-Base Extraction: The basic nature of the amino groups allows for purification through acid-base extraction to remove non-basic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC.[1] Consider increasing the reaction time or temperature cautiously. Ensure the base is sufficiently active. |
| Product loss during workup or purification. | Optimize the extraction and recrystallization solvent systems. If using column chromatography, ensure proper loading and elution conditions. | |
| Side reactions consuming starting material. | Re-evaluate the stoichiometry of reactants. Add the ethylating agent slowly. Maintain strict temperature control. | |
| Presence of N,N'-diethyl byproduct | Excess of ethylating agent. | Use a 1:1 molar ratio or a slight excess of the diamine. |
| High reaction temperature. | Lower the reaction temperature and extend the reaction time if necessary. | |
| Difficulty in removing starting material | Incomplete reaction. | See "Low Yield" suggestions. |
| Co-crystallization of product and starting material. | Try a different recrystallization solvent or a solvent mixture. If the problem persists, column chromatography is recommended. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| The product may have a low melting point. The melting point for a similar compound, N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine, is 64-65°C. | Cool the solution slowly and scratch the inside of the flask to induce crystallization. Consider using a seed crystal if available. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Substitution
This protocol is a representative method and may require optimization for scale-up.
Materials:
-
4-Nitrobenzene-1,2-diamine
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-nitrobenzene-1,2-diamine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.2 equivalents).[1]
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slowly add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for Analogous N-Alkylated 4-Nitrobenzene-1,2-diamines
| N-Alkyl Group | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| -CH2CH2N(Et)2 | 2-(Diethylamino)ethyl chloride | K2CO3 | DMF or 1,4-dioxane | 80-130 | 3-18 | 40-87 | [1] |
| -CH3 | Not Specified | Not Specified | CHCl3 | Not Specified | 2 | 95 (for a subsequent reaction) | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of N1-Ethyl-4-nitrobenzene-1,2-diamine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. N1-Ethyl-4-nitrobenzene-1,2-diamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to accurately determine its purity and identify any potential impurities. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds.[1][2] It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. The versatility of HPLC allows for a wide range of column chemistries and mobile phase compositions, making it adaptable to a broad spectrum of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a potent technique for the analysis of volatile and semi-volatile compounds.[1][3] It separates components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then detected by a mass spectrometer, which provides detailed structural information, enabling confident identification of impurities. For less volatile compounds like aromatic amines, a derivatization step is often employed to increase their volatility.
Experimental Protocols
Detailed below are proposed experimental protocols for the analysis of this compound using both HPLC and GC-MS. These are model methods based on established procedures for similar nitroaromatic and aromatic amine compounds.
HPLC-UV Method
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. |
GC-MS Method (with Derivatization)
This method is suitable for the identification and quantification of volatile impurities and the main component after derivatization.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound reference standard
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of Dichloromethane and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Performance Comparison
Below is a comparative summary of the expected performance of HPLC-UV and GC-MS for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS |
| Applicability | Excellent for the main component and non-volatile impurities. | Good for volatile impurities and the main component after derivatization. |
| Selectivity | Good, based on chromatographic separation and UV absorption. | Excellent, based on chromatographic separation and mass fragmentation patterns. |
| Sensitivity (LOD) | Typically in the low ng range. | Typically in the pg range. |
| Sample Preparation | Simple dissolution. | Requires derivatization, which adds a step and potential for variability. |
| Analysis Time | ~20 minutes per sample. | ~25 minutes per sample (excluding derivatization). |
| Identification Power | Limited to retention time matching with standards. | High confidence in identification based on mass spectra. |
| Quantification | Highly accurate and precise for the main component and known impurities. | Accurate and precise, but can be affected by derivatization efficiency. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for both HPLC and GC-MS methods.
Caption: Workflow for HPLC purity assessment.
Caption: Workflow for GC-MS purity assessment.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with distinct advantages.
HPLC-UV is the recommended method for routine quality control and quantitative purity determination. Its simple sample preparation, robustness, and lower cost make it ideal for high-throughput environments. It provides accurate quantification of the main component and any non-volatile impurities.
GC-MS is invaluable for impurity identification and the analysis of volatile components. The high selectivity and structural information provided by the mass spectrometer are crucial for characterizing unknown impurities that may be present in the sample. While the derivatization step adds complexity, the definitive identification capabilities of GC-MS are essential for comprehensive impurity profiling and troubleshooting in the drug development process.
For a complete purity profile of this compound, a complementary approach utilizing both HPLC for accurate quantification and GC-MS for confident impurity identification is the most effective strategy. This dual-methodology approach ensures the highest level of quality and safety for this critical pharmaceutical intermediate.
References
A Comparative Analysis of N1-Ethyl-4-nitrobenzene-1,2-diamine and Other N-Substituted Diamines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, N-substituted diamines represent a critical class of scaffolds due to their versatile biological activities. This guide provides a comparative analysis of N1-Ethyl-4-nitrobenzene-1,2-diamine and other N-substituted diamines, offering insights into their chemical properties and potential therapeutic applications. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates potential characteristics based on structurally similar compounds and provides a framework for its evaluation.
Physicochemical Properties
N-substituted diamines exhibit a range of physicochemical properties influenced by the nature of their substituents. These properties are crucial determinants of their pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 66668-41-5 | C₈H₁₁N₃O₂ | 181.19 | Not Reported |
| 4-Nitro-1,2-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 | 201-202 |
| N-Methyl-4-nitrobenzene-1,2-diamine[1] | 41939-61-1 | C₇H₉N₃O₂ | 167.16 | Not Reported |
| N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine[2][3] | 5099-39-8 | C₁₂H₂₀N₄O₂ | 252.32 | 64-65 |
Biological Activities of N-Substituted Nitroaromatic Diamines
The presence of a nitro group on an aromatic diamine scaffold can confer a range of biological activities. Nitroaromatic compounds are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action often involves the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic species.[4]
Table 2: Comparative Antimicrobial Activity of Substituted Benzylidene-4-nitroanilines
| Compound (Substituent on Benzylidene) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger |
| H | 11 | 10 | 11 |
| 4-Cl | 13 | 12 | 13 |
| 4-NO₂ | 14 | 13 | 14 |
| 4-OCH₃ | 12 | 11 | 12 |
| 2,4-diCl | 15 | 14 | 15 |
| Ciprofloxacin (Standard) | 25 | 24 | - |
| Miconazole (Standard) | - | - | 20 |
Data extracted from Suresh et al., Ovidius University Annals of Chemistry, 2020.[5] This data suggests that electron-withdrawing groups on the benzylidene ring tend to enhance antimicrobial activity.
Furthermore, N,N'-substituted p-phenylenediamines have been investigated for their antioxidant properties.[6][7] The antioxidant effectiveness is related to the ability to donate a hydrogen atom and form a stable radical.
Experimental Protocols
General Synthesis of N-Substituted Phenylenediamines
A common method for the synthesis of N-substituted phenylenediamines involves the nucleophilic substitution of a halogenated nitrobenzene with an appropriate amine.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloro-4-nitro-2-aminobenzene in a suitable solvent such as ethanol.
-
Addition of Amine: Add an excess of ethylamine to the solution. The reaction is typically carried out at reflux temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water to remove any excess amine and salts.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzyme Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of N-substituted diamines against a target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the target enzyme's optimal activity.
-
Prepare solutions of the target enzyme and its substrate at known concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a defined volume of the enzyme solution to each well.
-
Add varying concentrations of the test compound to the wells. Include a control group with solvent only.
-
Incubate the enzyme and inhibitor mixture for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical signaling pathway showing enzyme inhibition.
References
- 1. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]
- 2. chembk.com [chembk.com]
- 3. CAS#:5099-39-8 | N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine | Chemsrc [chemsrc.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of N1-Ethyl-4-nitrobenzene-1,2-diamine and 4-nitro-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N1-Ethyl-4-nitrobenzene-1,2-diamine and 4-nitro-o-phenylenediamine. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, particularly in the fields of medicinal chemistry and materials science where o-phenylenediamine derivatives are crucial building blocks.
Introduction to the Compounds
Both this compound and 4-nitro-o-phenylenediamine are important chemical intermediates characterized by a 1,2-diaminobenzene core substituted with a nitro group at the 4-position. The key structural difference lies in the presence of an ethyl group on one of the amino nitrogens (N1) in this compound. This seemingly minor modification has a significant impact on the nucleophilicity and, consequently, the overall reactivity of the molecule.
4-nitro-o-phenylenediamine is a primary aromatic diamine that serves as a versatile precursor in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals. The two primary amino groups in the ortho position provide a reactive site for cyclization and condensation reactions.
This compound is an N-alkylated derivative of 4-nitro-o-phenylenediamine. The introduction of an ethyl group alters the electronic and steric properties of the N1 amino group, leading to differences in its reactivity profile compared to the parent compound.
Theoretical Reactivity Comparison
The primary determinant of reactivity for these compounds in many common reactions, such as nucleophilic substitution and condensation, is the nucleophilicity of the amino groups.
-
Electronic Effects: The ethyl group in This compound is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the N1 nitrogen, making it a stronger nucleophile compared to the amino groups in 4-nitro-o-phenylenediamine . The nitro group, being a strong electron-withdrawing group (EWG), deactivates the aromatic ring and reduces the basicity of both amino groups in both molecules. However, the activating effect of the ethyl group in the N1-substituted compound is expected to make its N1 amino group more reactive than either of the amino groups in the unsubstituted analog.
-
Steric Hindrance: The presence of the ethyl group on the N1 nitrogen in This compound introduces steric bulk. While this may slightly hinder its approach to a sterically crowded electrophile, for many reactions, the enhanced nucleophilicity is the dominant factor.
Based on these principles, This compound is predicted to be more reactive in reactions where the nucleophilicity of the amino group is the key driver, such as in the formation of benzimidazoles or other heterocyclic systems.
Quantitative Data Summary
| Property | This compound | 4-nitro-o-phenylenediamine |
| CAS Number | 66668-41-5 | 99-56-9 |
| Molecular Formula | C8H11N3O2 | C6H7N3O2 |
| Molecular Weight | 181.19 g/mol | 153.14 g/mol |
| Predicted pKa | Not available | 2.06 ± 0.10 |
| Appearance | - | Brown-red solid |
| Solubility | - | Slightly soluble in water |
Experimental Protocols
A common method to evaluate the reactivity of o-phenylenediamine derivatives is through their condensation with carboxylic acids or aldehydes to form benzimidazoles. The following is a generalized experimental protocol for the synthesis of a benzimidazole, which can be adapted to compare the reactivity of the two title compounds.
Synthesis of 5-Nitro-1H-benzimidazole from 4-nitro-o-phenylenediamine
This protocol is based on a reported synthesis with a high yield.[2]
Materials:
-
4-nitro-o-phenylenediamine
-
Formic acid
-
10% Hydrochloric acid
-
Concentrated ammonium hydroxide solution
-
Deionized water
-
Phosphorus pentoxide (P2O5) for drying
Equipment:
-
Round-bottom flask
-
Water bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
pH indicator (e.g., litmus paper)
-
Drying apparatus (e.g., vacuum desiccator)
Procedure:
-
Suspend 15.3 g of 4-nitro-o-phenylenediamine in 150 ml of 10% hydrochloric acid in a round-bottom flask.
-
Add 15 ml of formic acid to the suspension.
-
Heat the mixture with stirring in a water bath at 80°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Make the mixture alkaline by the dropwise addition of concentrated ammonium hydroxide solution.
-
Filter the resulting precipitate (yellowish needles).
-
Wash the solid with water.
-
Dry the product over P2O5 under reduced pressure.
Expected Outcome:
This procedure is reported to yield 14.3 g (89%) of 5(6)-nitro-benzimidazole.[2] To compare the reactivity of this compound, an analogous reaction could be performed under the same conditions, and the reaction time and yield could be compared. It is anticipated that the N1-ethyl derivative would react faster or provide a higher yield in a shorter time due to its increased nucleophilicity.
Visualizing Reactivity Differences
The following diagrams, generated using the DOT language, illustrate the key structural and electronic differences that influence the reactivity of the two compounds.
References
A Comparative Analysis of the Biological Activities of N1-Ethyl-4-nitrobenzene-1,2-diamine Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 4-nitrobenzene-1,2-diamine. While the primary focus was to evaluate N1-Ethyl-4-nitrobenzene-1,2-diamine derivatives, a comprehensive search of publicly available scientific literature did not yield specific biological activity data for this particular compound or its closely related N-alkyl derivatives. Therefore, this comparison focuses on other structurally related derivatives of 4-nitrobenzene-1,2-diamine for which quantitative biological data have been reported, offering valuable insights into the structure-activity relationships of this class of compounds.
The following sections present a detailed comparison of the biological activities of bis-acyl-thiourea derivatives, N,N'-diamide derivatives, and N-aryl-l-prolinamide derivatives of 4-nitrobenzene-1,2-diamine, covering their anticancer, antimicrobial, and enzyme-inhibiting properties.
Data Presentation
Anticancer and Urease Inhibition Activity of Bis-Acyl-Thiourea Derivatives
Bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been synthesized and evaluated for their potential as anti-brain tumor agents and urease inhibitors. The data reveals potent urease inhibition and cytotoxic effects against glioblastoma cells.
| Compound | Urease Inhibition IC50 (µM) | Cytotoxicity against MG-U87 (Glioblastoma) |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | 1.55 ± 0.0288 | High |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | Not Reported | Moderate |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide | Not Reported | High |
Antimicrobial Activity of N,N'-(4-nitro-1,2-phenylene)diamide Derivatives
N,N'-(4-nitro-1,2-phenylene)diamide derivatives have been investigated for their antimicrobial properties against a panel of clinically relevant pathogens. The results indicate a broad spectrum of activity, with the trifluoroacetamide derivative showing the most significant potency.
| Compound | Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| N,N'-(4-nitro-1,2-phenylene)diacetamide | Various | 8 - 12 | Not Reported |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Various | 12 - 21 | Not Reported |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | 11 | 12.5 |
| MRSA | 34 | 12.5 | |
| Escherichia coli | Not Reported | 12.5 | |
| Klebsiella pneumoniae | Not Reported | 25 |
Anticancer Activity of N-(4′-nitrophenyl)-l-prolinamide Derivatives
A series of N-(4′-nitrophenyl)-l-prolinamide derivatives have been synthesized and evaluated for their cytotoxic activities against several human cancer cell lines. Certain compounds demonstrated potent anticancer effects, with some outperforming the standard drug 5-fluorouracil.
| Compound | Cancer Cell Line | % Cell Inhibition at 100 µM |
| 4a (an N-(4'-nitrophenyl)-l-prolinamide derivative) | A549 (Lung) | 95.41 ± 0.67 |
| HCT-116 (Colon) | 93.33 ± 1.36 | |
| 4s (an N-(4'-nitrophenyl)-l-prolinamide derivative) | A549 (Lung) | 70.13 ± 3.41 |
| 4u (an N-(4'-nitrophenyl)-l-prolinamide derivative) | A549 (Lung) | 83.36 ± 1.70 |
| HCT-116 (Colon) | 81.29 ± 2.32 | |
| 5-Fluorouracil (Standard) | A549 (Lung) | 64.29 ± 2.09 |
| HCT-116 (Colon) | 81.20 ± 0.08 |
Experimental Protocols
Synthesis of Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-diamine
Substituted acid chlorides were reacted with potassium thiocyanate in dry acetone to form acyl isothiocyanates. Subsequently, 4-nitrobenzene-1,2-diamine in acetone was added dropwise to the reaction mixture. The resulting solid products were purified by recrystallization from ethanol.
Urease Inhibition Assay
The urease inhibitory activity of the synthesized compounds was determined using a standard spectrophotometric method. The assay mixture contained urease enzyme, buffer, and the test compound. The rate of ammonia production from urea was measured by monitoring the absorbance change at a specific wavelength. The IC50 values were calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured to determine cell viability, and the percentage of cell inhibition was calculated.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the N,N'-(4-nitro-1,2-phenylene)diamide derivatives was assessed using the agar well diffusion method to determine the zones of inhibition. The minimum inhibitory concentration (MIC) was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Visualizations
Caption: Synthetic pathway for bis-acyl-thiourea derivatives.
Caption: Synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives.
Performance of dyes synthesized from N1-Ethyl-4-nitrobenzene-1,2-diamine compared to other nitro-based dyes
A Comparative Performance Analysis of Nitro-Based Dyes for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the performance characteristics of dyes synthesized from N1-Ethyl-4-nitrobenzene-1,2-diamine and other commercially significant nitro-based dyes.
This guide provides a comparative overview of the performance of a specific class of nitro-based dyes derived from this compound against other common nitro-based dyes utilized in research and various industrial applications. While direct, extensive comparative studies on dyes from this compound are limited in publicly available literature, this guide extrapolates and compares its expected performance based on the well-documented characteristics of structurally similar nitro-based dyes. The information presented herein is curated from various scientific publications and is intended to provide a foundational understanding for researchers exploring the synthesis and application of novel chromophores.
Introduction to Nitro-Based Dyes
Nitro-based dyes are a significant class of synthetic colorants characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group plays a crucial role in the tinctorial strength and color of these dyes. They are widely used as disperse dyes for synthetic fibers like polyester and nylon, and also find applications in biological staining and as intermediates in the synthesis of pharmaceuticals. This guide will focus on azo dyes, a major subgroup of synthetic dyes, which are formed by the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.
Performance Metrics of Nitro-Based Dyes
The efficacy of a dye is determined by several key performance indicators. This guide will focus on the following metrics for comparison:
-
Spectral Properties: The absorption maximum (λmax) dictates the color of the dye. The molar extinction coefficient (ε) is a measure of how strongly the dye absorbs light at a given wavelength.
-
Fastness Properties: These properties determine the durability of the dye on a substrate under various conditions, such as exposure to light, washing, and rubbing.
-
Solvatochromism: This refers to the change in the color of a dye with a change in the polarity of the solvent.
Comparative Data of Nitro-Based Azo Dyes
The following tables summarize the performance data for a selection of nitro-based azo dyes synthesized from various nitroaniline precursors. This data provides a benchmark for evaluating the potential performance of dyes derived from this compound.
Table 1: Spectral Properties of Azo Dyes Derived from 4-Nitroaniline
| Coupling Component | Solvent | λmax (nm) | Reference |
| Salicylic Acid | - | - | [1] |
| Catechol | - | - | [1] |
| Ethoxyethylenemaleic ester | Basic medium | 439 | [2] |
| Ethylcyanoacetate | Basic medium | 465 | [2] |
Table 2: Spectral Properties of Monoazo Dyes Derived from 2-Methoxy-5-Nitroaniline
| Dye | Coupling Component | λmax (nm) in Ethanol | Molar Extinction Coefficient (log ε) |
| 2a | 2-Naphthol | 520 | 4.20 |
| 2b | N,N-diethylaniline | 510 | 4.38 |
| 2c | N-phenyl-2-naphthylamine | 518 | 4.25 |
| 2d | Diphenylamine | 436 | 4.45 |
| 2e | N-ethyl-N-benzylaniline | 486 | 4.28 |
| 2f | N-ethylaniline | 472 | 4.32 |
Data extracted from a study by J.O. Otutu (2012) published in the Oriental Journal of Chemistry.[3][4]
Table 3: Fastness Properties of Disazo Dyes Derived from 2-Methoxy-5-Nitroaniline on Polyester Fabric
| Dye | Light Fastness | Wash Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |
| 5a | 6 | 4-5 | 4 | 4 |
| 5b | 5-6 | 5 | 4-5 | 4 |
| 5c | 6 | 5 | 4 | 4-5 |
| 5d | 5 | 4 | 4 | 4 |
| 5e | 5 | 4-5 | 4-5 | 4 |
| 5f | 6 | 5 | 4 | 4-5 |
Fastness grades are on a scale of 1 to 5 (or 8 for light fastness), with higher numbers indicating better fastness. Data extracted from a study by J.O. Otutu (2012) published in the Oriental Journal of Chemistry.[3]
Expected Performance of Dyes from this compound
Based on the structure of this compound, azo dyes derived from it are expected to exhibit the following characteristics:
-
Color: The presence of the nitro group and the diamine structure suggests that these dyes would likely produce shades in the range of yellow to red, depending on the coupling component used. The N-ethyl group may cause a slight bathochromic (red) shift compared to an unsubstituted amino group.
-
Spectral Properties: The λmax is anticipated to be in the visible region, likely between 400 and 550 nm. The molar extinction coefficient is expected to be high, indicating good color strength.
-
Fastness: Dyes derived from nitroanilines generally exhibit good to excellent light and wash fastness on synthetic fibers. The introduction of the N-ethyl group is not expected to significantly alter these properties.
-
Solubility: The ethyl group may slightly increase the solubility of the dye in organic solvents compared to its non-alkylated counterpart.
Experimental Protocols
The following sections provide a general methodology for the synthesis of nitro-based azo dyes and the evaluation of their performance.
General Synthesis of Nitro-Based Azo Dyes
The synthesis of azo dyes from a nitroaniline precursor, such as this compound, typically involves a two-step diazotization and coupling reaction.
Step 1: Diazotization of the Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., this compound) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature.
-
Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Coupling Reaction
-
Dissolve the coupling component (e.g., a phenol, naphthol, or aromatic amine) in an appropriate solvent. For phenols and naphthols, an alkaline solution (e.g., sodium hydroxide) is typically used. For aromatic amines, a weakly acidic solution (e.g., acetic acid) is often employed.
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Continue stirring the reaction mixture at low temperature for a period of time (typically 1-2 hours) to allow for complete coupling.
-
The precipitated azo dye is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for purification.
Evaluation of Dye Performance
1. Spectral Characterization:
-
UV-Visible Spectroscopy: The absorption spectra of the synthesized dyes are recorded in a suitable solvent (e.g., ethanol, DMF) using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.
2. Fastness Testing:
-
Light Fastness: Dyed fabric samples are exposed to a standardized light source (e.g., a Xenon arc lamp) for a specified period. The change in color is then assessed by comparing the exposed sample with an unexposed sample using a standard grey scale.
-
Wash Fastness: Dyed fabric samples are subjected to a standardized washing procedure with a specific detergent and temperature. The change in color and the staining of adjacent undyed fabrics are evaluated using grey scales.
-
Rubbing Fastness: The resistance of the color to rubbing is tested under both dry and wet conditions using a crockmeter. The amount of color transferred to a standard white cotton cloth is assessed using a grey scale.
Logical Relationships in Dye Performance
The performance of a nitro-based dye is intrinsically linked to its molecular structure. The following diagram illustrates the key relationships between the chemical structure and the resulting performance characteristics.
Conclusion
Dyes synthesized from this compound are expected to be valuable additions to the palette of nitro-based colorants. Based on the performance of analogous compounds, they are anticipated to exhibit good color strength and fastness properties, making them suitable for applications in textiles and potentially in other areas such as biological imaging. The presence of the N-ethyl group may offer advantages in terms of solubility and could be a point of further investigation for tuning the dye's properties. The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to synthesize and evaluate these and other novel nitro-based dyes for their specific applications. Further empirical studies are necessary to fully elucidate the performance profile of this particular class of dyes.
References
Safety Operating Guide
Proper Disposal of N1-Ethyl-4-nitrobenzene-1,2-diamine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N1-Ethyl-4-nitrobenzene-1,2-diamine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound and its related compounds are categorized as hazardous materials. Improper disposal can lead to significant health risks and environmental contamination. This guide offers a step-by-step approach to manage the waste generated from the use of this chemical, from initial collection to final disposal.
I. Hazard Identification and Classification
Before handling waste, it is crucial to understand the hazards associated with this compound. As a nitroaromatic amine, it is presumed to be toxic and potentially carcinogenic. The precautionary statement P501, often associated with this chemical, mandates disposal in accordance with local, regional, national, and international regulations.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Environmental Hazard: Potentially toxic to aquatic life.
-
Reactivity: May form explosive mixtures with certain substances. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
II. Quantitative Data for Disposal Considerations
| Parameter | Guideline Value | U.S. EPA Hazardous Waste Code (Anticipated) | Notes |
| Ignitability | Flashpoint to be determined; handle as flammable. | D001 | Based on the general properties of similar organic compounds. |
| Toxicity | To be determined; handle as a toxic substance. | Likely a "U" or "P" listed waste if discarded as a commercial chemical product. | Nitroaromatic compounds are often listed as toxic. |
| Reactivity | Avoid mixing with incompatible materials. | D003 | Potential for hazardous reactions. |
| pH | Not applicable (solid). | Neutralize any solutions before disposal. |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
Chemical-resistant lab coat
-
Closed-toe shoes
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Toxic, Flammable)
-
The date of accumulation
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Maintain a log of the accumulated waste.
Step 4: Final Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
The EHS office will coordinate with a licensed hazardous waste disposal company for final treatment, which will likely involve high-temperature incineration.
IV. Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper management of this compound waste in a laboratory setting.
Caption: Waste Management Workflow for this compound.
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS office for detailed guidance and to ensure compliance with all applicable regulations. By prioritizing safety and responsible waste management, we can minimize risks and protect our laboratories and the environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
